PROTAC SOS1 degrader-8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H60ClN11O4 |
|---|---|
分子量 |
914.5 g/mol |
IUPAC 名称 |
3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile |
InChI |
InChI=1S/C50H60ClN11O4/c1-32-38(29-52)5-4-6-39(32)33(2)54-46-40-28-44(53-30-41(40)34(3)56-57-46)59-23-25-61(26-24-59)47(64)36-11-18-58(19-12-36)31-35-9-14-50(15-10-35)16-21-60(22-17-50)48(65)37-7-8-42(51)43(27-37)62-20-13-45(63)55-49(62)66/h4-8,27-28,30,33,35-36H,9-26,31H2,1-3H3,(H,54,57)(H,55,63,66)/t33-/m1/s1 |
InChI 键 |
KBCQCVJMVHCNQU-MGBGTMOVSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PROTAC SOS1 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical activator of the KRAS signaling pathway, which is frequently dysregulated in a significant portion of human cancers. Direct inhibition of KRAS has proven challenging, making upstream regulators like SOS1 attractive therapeutic targets. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function. This technical guide provides a detailed overview of the presumed mechanism of action of PROTAC SOS1 degrader-8, a novel SOS1-targeting PROTAC, based on its constituent components and data from analogous SOS1 degraders. This document outlines the core principles of its function, presents comparative quantitative data from related compounds, details relevant experimental protocols for its characterization, and provides visual representations of the key pathways and processes involved.
Introduction to this compound
This compound is a heterobifunctional molecule designed to specifically induce the degradation of the SOS1 protein. Information from the patent application WO2024083257A1 indicates that this compound, also referred to as "Compd 1," is a novel SOS1 protein degradation agent with a potent degradation effect.[1] Its structure is based on the PROTAC platform, which comprises three key components: a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2]
The specific components of this compound have been identified as:
-
SOS1 Ligand: HY-161635
-
Linker: HY-W056267
-
E3 Ligase Ligand: HY-161637[2]
While specific quantitative data for this compound is not yet publicly available in peer-reviewed literature, its mechanism can be inferred from extensive research on other SOS1 PROTACs.
Core Mechanism of Action
The fundamental mechanism of action of this compound is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the SOS1 protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, acts as a molecular bridge to bring the SOS1 protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex (SOS1-PROTAC-E3 Ligase).[1]
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SOS1 protein. This results in the formation of a polyubiquitin (B1169507) chain on SOS1.
-
Proteasomal Degradation: The polyubiquitinated SOS1 protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades SOS1 into small peptides.
-
Recycling of Components: After the degradation of SOS1, the PROTAC molecule is released and can engage another SOS1 protein and E3 ligase, allowing it to act catalytically to induce the degradation of multiple SOS1 molecules.
By inducing the degradation of SOS1, this compound effectively reduces the cellular concentration of this key GEF. This, in turn, prevents the activation of KRAS from its inactive GDP-bound state to its active GTP-bound state, thereby inhibiting the downstream RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its inhibition is a key strategy in cancer therapy.
Diagram of the this compound Mechanism of Action
Caption: Workflow of PROTAC-mediated SOS1 protein degradation.
SOS1 and the KRAS Signaling Pathway
SOS1 is a bifunctional GEF that can activate both RAS and RAC small GTPases. In the context of KRAS-driven cancers, its role as a RAS activator is paramount. The process is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the recruitment of the GRB2 adaptor protein. GRB2, in turn, binds to SOS1 and brings it to the plasma membrane where KRAS is located. SOS1 then catalyzes the exchange of GDP for GTP on KRAS, leading to its activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK cascade, which drives cell proliferation.
Diagram of the SOS1-Mediated KRAS Activation Pathway
References
PROTAC SOS1 Degrader-8: A Technical Guide to Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, offering the ability to target and eliminate disease-causing proteins. This technical guide provides a detailed overview of the structure and synthesis of PROTAC SOS1 degrader-8, a molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it a key target in oncology, particularly for KRAS-mutant cancers. This document outlines the components of this compound, its synthesis, and the experimental protocols for its evaluation.
Structure of this compound
This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target protein (SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase. The specific components of this compound are identified as follows[1]:
-
SOS1 Ligand: HY-161635
-
Linker: HY-W056267
-
E3 Ligase Ligand: HY-161637 (recruits Cereblon [CRBN] E3 ligase)[2][3][4]
The chemical structure of this compound is represented by the following SMILES string:
N#CC1=C(C)C(--INVALID-LINK--NC2=NN=C(C)C3=C2C=C(N4CCN(C(C5CCN(CC6CCC7(CCN(C(C8=CC(N9CCC(NC9=O)=O)=C(Cl)C=C8)=O)CC7)CC6)CC5)=O)CC4)N=C3)=CC=C1
This structure facilitates the formation of a ternary complex between SOS1 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.
Synthesis of this compound
The detailed synthesis protocol for this compound is described in patent WO2024083257A1. While the full experimental details from the patent are not publicly available, a general synthetic strategy can be inferred from the synthesis of analogous PROTACs. The synthesis would involve a convergent approach, where the SOS1 ligand, the linker, and the E3 ligase ligand are synthesized separately and then coupled together.
A plausible synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthesis of a Pomalidomide-based PROTAC
This protocol provides a general methodology for the synthesis of a PROTAC that utilizes a pomalidomide-based E3 ligase ligand, which is applicable to the synthesis of this compound.
1. Synthesis of the Linker-E3 Ligase Ligand Intermediate:
-
Materials: Pomalidomide (B1683931), a bifunctional linker with a terminal leaving group (e.g., a halogen) and a protected amine or carboxylic acid, a suitable base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve pomalidomide and the bifunctional linker in DMF.
-
Add the base to the reaction mixture.
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the linker-pomalidomide intermediate.
-
Deprotect the terminal functional group on the linker if necessary.
-
2. Coupling of the SOS1 Ligand to the Linker-E3 Ligase Ligand Intermediate:
-
Materials: SOS1 ligand (HY-161635) with a suitable functional group for coupling, the linker-pomalidomide intermediate, a coupling agent (e.g., HATU or HOBt/EDC for amide bond formation), a base (e.g., diisopropylethylamine - DIPEA), and a solvent (e.g., DMF).
-
Procedure:
-
Dissolve the SOS1 ligand and the linker-pomalidomide intermediate in DMF.
-
Add the coupling agent and the base to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight until completion, monitored by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup as described above.
-
Purify the final this compound by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation of this compound
While specific quantitative data such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for this compound are not publicly available, a general workflow for its biological evaluation can be outlined.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
1. SOS1 Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of SOS1 protein in cells treated with this compound.
-
Materials:
-
Cancer cell line expressing SOS1 (e.g., a KRAS-mutant cell line).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SOS1 and anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities to determine the extent of SOS1 degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[5]
-
2. Cell Viability Assay
-
Objective: To assess the effect of SOS1 degradation on cell proliferation and viability.
-
Materials:
-
Cancer cell line.
-
This compound.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8]
-
3. Ternary Complex Formation Assay
-
Objective: To confirm that this compound induces the formation of a ternary complex between SOS1 and CRBN.
-
Methods: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET)-based assays, or Surface Plasmon Resonance (SPR) can be employed.
-
General Co-IP Protocol:
-
Treat cells with this compound.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against either SOS1 or CRBN conjugated to beads.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against both SOS1 and CRBN to detect the presence of the ternary complex.[9][10][11][12]
-
Signaling Pathway
This compound targets the RAS/MAPK signaling pathway, which is a critical regulator of cell growth, differentiation, and survival.
Caption: Simplified diagram of the RAS/MAPK signaling pathway and the point of intervention by this compound.
Data Presentation
As of the date of this document, specific quantitative biological data for this compound has not been published in the peer-reviewed literature. For comparison, data for other published SOS1 PROTAC degraders are presented below.
| Compound Name | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) | Reference |
| PROTAC SOS1 degrader-3 (P7) | CRBN | SW620 | 0.59 | >90 | ~0.5-1 | --INVALID-LINK--[13][14][15] |
| SIAIS562055 | CRBN | NCI-H358 | ~0.1-1 | >90 | ~0.1-1 | --INVALID-LINK--[5][16] |
Conclusion
This compound represents a promising chemical tool for the targeted degradation of SOS1. Its rational design, incorporating a specific SOS1 ligand and a CRBN-recruiting moiety, provides a basis for its potential therapeutic application in RAS-driven cancers. While the detailed synthesis and biological activity data for this specific compound are not yet fully in the public domain, the general methodologies for its synthesis and evaluation are well-established within the field of targeted protein degradation. Further studies are required to fully characterize the efficacy and pharmacological properties of this compound.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Ternary Complex Formation [promega.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
The Critical Role of SOS1 in KRAS-Mutant Cancers: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival in a significant portion of pancreatic, colorectal, and non-small cell lung cancers. For decades, direct inhibition of KRAS has been a formidable challenge, earning it the moniker of an "undruggable" target. However, recent breakthroughs with KRAS G12C-specific inhibitors have renewed optimism and invigorated research into novel strategies to target KRAS-driven malignancies. One of the most promising approaches is the indirect inhibition of KRAS by targeting key regulators of its activity. At the forefront of these regulators is the Son of Sevenless Homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that is essential for the activation of KRAS. This technical guide provides an in-depth exploration of the role of SOS1 in KRAS-mutant cancers, summarizing the preclinical and emerging clinical data for SOS1-targeted therapies, detailing key experimental methodologies, and visualizing the intricate signaling pathways involved.
The SOS1-KRAS Axis: A Master Regulator of Oncogenic Signaling
SOS1 plays a pivotal role in the RAS signaling cascade by catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on KRAS, thereby switching it to its active, signal-transducing state[1]. In KRAS-mutant cancers, where KRAS is constitutively active, SOS1 is still crucial for maintaining a high proportion of GTP-bound KRAS and for reactivating wild-type RAS isoforms, which can also contribute to oncogenic signaling[2]. This dependence on SOS1 makes it a highly attractive therapeutic target.
The primary signaling pathway downstream of KRAS is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. Hyperactivation of this pathway due to KRAS mutations leads to uncontrolled cell proliferation, survival, and differentiation[3]. Inhibiting SOS1 disrupts this cascade at a critical upstream node, offering a potential therapeutic strategy across a broad range of KRAS mutations, not just the G12C variant.
Furthermore, a negative feedback loop exists where activated ERK can phosphorylate SOS1, leading to its inhibition[4][5]. This feedback mechanism can be overcome in cancer cells, contributing to sustained MAPK signaling. Targeting SOS1 directly can bypass this and other resistance mechanisms.
Therapeutic Targeting of SOS1: A New Frontier in KRAS-Driven Cancers
The therapeutic potential of targeting SOS1 has led to the development of several small molecule inhibitors and, more recently, proteolysis-targeting chimeras (PROTACs) that induce its degradation. These agents are being investigated as both monotherapies and in combination with other targeted agents, such as KRAS G12C inhibitors and MEK inhibitors.
Small Molecule Inhibitors
Several potent and selective small molecule inhibitors of SOS1 have entered preclinical and clinical development. These molecules typically bind to a pocket on SOS1, allosterically preventing its interaction with KRAS[1].
-
BI-1701963: A potent SOS1 inhibitor that has entered Phase I clinical trials, both as a monotherapy and in combination with the MEK inhibitor trametinib (B1684009) for patients with advanced solid tumors harboring KRAS mutations[3][6][7][8].
-
MRTX0902: An orally active and potent SOS1 inhibitor that has demonstrated significant antitumor activity in preclinical models, particularly in combination with KRAS G12C inhibitors[9][10][11].
-
BAY-293: A nanomolar SOS1 inhibitor that effectively down-regulates active RAS in tumor cells and shows synergistic antiproliferative activity with KRAS G12C inhibitors[1].
PROTAC Degraders
A novel approach to targeting SOS1 is through the use of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.
-
SIAIS-562055: A potent, cereblon-based SOS1 PROTAC that leads to sustained degradation of SOS1 and potent antitumor activity in KRAS-mutant xenografts, both as a monotherapy and in combination with KRAS inhibitors[12][13][14][15][16].
Quantitative Data on SOS1 Inhibitors
The following tables summarize the preclinical efficacy of various SOS1 inhibitors in KRAS-mutant cancer models.
Table 1: In Vitro Activity of SOS1 Inhibitors in KRAS-Mutant Cell Lines
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| MRTX0902 | MKN1 | Gastric | KRAS Amplified | 29 | [17] |
| NCI-H1975 | NSCLC | EGFR Mutant | <250 | [10] | |
| PC9 | NSCLC | EGFR Mutant | <250 | [10] | |
| LN229 | Glioblastoma | PTPN11 Mutant | <250 | [10] | |
| OCI-AML5 | AML | SOS1 Mutant | <250 | [10] | |
| HCC1438 | Breast | NF1 Mutant | <250 | [10] | |
| NCI-H508 | Colorectal | BRAF Class III | <250 | [10] | |
| NCI-H1666 | NSCLC | BRAF Class III | <250 | [10] | |
| SIAIS-562055 | K562 | CML | BCR-ABL | 201.1 | [12] |
| KU812 | CML | BCR-ABL | 45.6 | [12] | |
| Ba/F3 (Resistant) | Leukemia | KRAS Mutant | 128.0 - 438.7 | [12] | |
| BAY-293 | N/A | N/A | N/A | 21 (biochemical) | [1] |
Table 2: In Vivo Efficacy of SOS1 Inhibitors in KRAS-Mutant Xenograft Models
| Compound | Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) % | Reference |
| SIAIS-562055 | MIA PaCa-2 | Pancreatic | 20 mg/kg, daily | 45.9 | [12] |
| MIA PaCa-2 | Pancreatic | 40 mg/kg, daily | 81.3 | [12] | |
| MIA PaCa-2 | Pancreatic | Combination with KRAS G12C inhibitor | 110.1 | [12] | |
| GP2d | Pancreatic | 30 mg/kg, monotherapy | 80.7 | [12] | |
| GP2d | Pancreatic | Combination with KRAS G12D inhibitor | 100 (Partial Regression) | [12] | |
| MIA PaCa-2/R | Pancreatic | Monotherapy | 76.3 | [12] | |
| MIA PaCa-2/R | Pancreatic | Combination with KRAS inhibitor | 100.5 | [12] | |
| K562 | CML | Monotherapy | 76.7 | [12] | |
| K562 | CML | Combination with imatinib | 96.3 | [12] | |
| MRTX0902 | RL95-2 | Endometrial | 50 mg/kg, twice daily | Significant TGI | [10] |
| MKN74 | Gastric | 50 mg/kg, twice daily | Significant TGI | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the core signaling pathways and common experimental workflows.
Caption: SOS1-KRAS Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for HTRF-based SOS1-KRAS Interaction Assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SOS1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is used to quantify the protein-protein interaction between SOS1 and KRAS and to determine the potency of inhibitory compounds[18][19][20][21][22].
Materials:
-
Tagged human recombinant SOS1 and KRAS proteins (e.g., His-tagged SOS1, GST-tagged KRAS)
-
HTRF detection antibodies (e.g., anti-His-Terbium, anti-GST-XL665)
-
Assay buffer
-
384-well low-volume white plates
-
Test compounds
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dispense 2 µL of the compound dilutions into the wells of the 384-well plate.
-
Prepare a mix of tagged SOS1 and KRAS proteins in the assay buffer at their optimal concentrations.
-
Add 4 µL of the protein mix to each well.
-
Prepare a mix of the HTRF detection antibodies in the assay buffer.
-
Add 4 µL of the antibody mix to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the data against the compound concentration to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This method is used to assess the downstream effects of SOS1 inhibition on the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK)[23][24][25][26][27].
Materials:
-
KRAS-mutant cancer cell lines
-
Cell culture medium and supplements
-
SOS1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed KRAS-mutant cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the SOS1 inhibitor for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control (GAPDH or β-actin) to normalize the p-ERK signal.
KRAS Activation Pulldown Assay
This assay measures the amount of active, GTP-bound KRAS in cells, providing a direct measure of the effect of SOS1 inhibition on KRAS activity[28][29][30][31].
Materials:
-
KRAS-mutant cancer cell lines
-
SOS1 inhibitor
-
Lysis buffer
-
Raf-RBD (RAS-binding domain of Raf) agarose (B213101) beads or similar affinity matrix for active RAS
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Wash buffer
-
Primary antibody (anti-KRAS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat KRAS-mutant cells with the SOS1 inhibitor.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GTPγS (positive control) and another with GDP (negative control).
-
Incubate the cell lysates with Raf-RBD agarose beads for 1 hour at 4°C to pull down active KRAS-GTP.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an anti-KRAS antibody.
-
Quantify the amount of active KRAS-GTP relative to the total KRAS in the cell lysate.
Conclusion and Future Directions
The targeting of SOS1 represents a highly promising and validated strategy for the treatment of KRAS-mutant cancers. Preclinical data for both small molecule inhibitors and PROTAC degraders of SOS1 demonstrate significant anti-tumor activity, particularly in combination with other MAPK pathway inhibitors. The ongoing clinical trials will be crucial in determining the safety and efficacy of this approach in patients.
Future research will likely focus on several key areas:
-
Optimizing Combination Therapies: Identifying the most effective combination partners for SOS1 inhibitors and understanding the mechanisms of synergy and resistance.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to SOS1-targeted therapies. The ratio of SOS1 to its homolog SOS2 has been suggested as a potential biomarker[2].
-
Overcoming Resistance: Investigating the mechanisms of acquired resistance to SOS1 inhibitors and developing strategies to overcome them.
-
Expanding to Other RAS-Driven Cancers: Exploring the utility of SOS1 inhibitors in cancers driven by other RAS isoforms (e.g., NRAS, HRAS).
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 open-label dose escalation trial of BI 1701963 as monotherapy and in combination with trametinib in patients with KRAS mutated advanced or metastatic solid tumours | Dana-Farber Cancer Institute [dana-farber.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. verastem.com [verastem.com]
- 11. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 13. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. revvity.com [revvity.com]
- 19. revvity.com [revvity.com]
- 20. blossombio.com [blossombio.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. neweastbio.com [neweastbio.com]
- 29. cellbiolabs.com [cellbiolabs.com]
- 30. abcam.com [abcam.com]
- 31. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Discovery and Development of SOS1-Targeting PROTACs
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) aimed at Son of Sevenless 1 (SOS1). It covers the biological rationale, mechanism of action, key quantitative data, experimental protocols, and critical workflows in the development of these novel therapeutic agents.
Introduction: Targeting SOS1 in KRAS-Driven Cancers
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is the most frequently mutated oncogene in human cancers, driving tumor growth in a significant percentage of pancreatic, colorectal, and lung cancers.[1][2] Direct inhibition of KRAS has been historically challenging. An alternative and promising strategy is to target key regulators of its activity.[2]
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS.[2][3] It catalyzes the exchange of GDP for GTP on KRAS, converting it from an inactive to an active signaling state.[4] This activation triggers downstream pro-survival and proliferative pathways, including the MAPK (RAF-MEK-ERK) cascade.[4] Given its essential role, inhibiting or eliminating SOS1 presents a powerful strategy for pan-KRAS inhibition, irrespective of the specific KRAS mutation.[2][5]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer an innovative therapeutic modality beyond simple inhibition.[6] A PROTAC consists of a ligand that binds the target protein (SOS1), another ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting them.[3][6] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] Developing SOS1-targeting PROTACs aims to eliminate the SOS1 protein entirely, offering a potentially more profound and durable suppression of KRAS signaling compared to small-molecule inhibitors and a novel approach to overcoming drug resistance.[7][8]
Signaling Pathway and PROTAC Mechanism of Action
Understanding the biological context and the mechanism of action is fundamental to the development of SOS1 PROTACs. The following diagrams illustrate the SOS1-mediated KRAS activation pathway and the general mechanism by which a PROTAC induces SOS1 degradation.
Quantitative Data of Key SOS1 PROTACs
The development of SOS1 PROTACs has led to several promising compounds. Their efficacy is primarily measured by their ability to induce degradation (DC50 and Dmax) and inhibit cancer cell proliferation (IC50). The table below summarizes key quantitative data for notable SOS1 degraders reported in the literature.
| Compound Name | E3 Ligase Recruited | Warhead Type | Cell Line | DC50 (nM) | Dmax (%) | Antiproliferative IC50 (nM) | Citation(s) |
| P7 | Cereblon (CRBN) | Inhibitor-based | CRC Cell Lines | N/A | Up to 92% | 5x lower than BI-3406 | [9][10][11] |
| PROTAC SOS1 degrader-1 (9d) | Von Hippel-Lindau (VHL) | Agonist-based | NCI-H358, AsPC-1 | 98.4 | >90% (at 2.5 µM) | N/A | [7][12] |
| SIAIS562055 | Cereblon (CRBN) | Inhibitor-based (BI-3406 analog) | Multiple | Concentration-dependent degradation | N/A | N/A | [3] |
| Degrader 4 | N/A | N/A | NCI-H358 | 13 | N/A | 5 | [8] |
-
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.[13][14]
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.[13][14]
-
IC50 : The concentration of the PROTAC that inhibits a biological process (like cell proliferation) by 50%.
Key Experimental Protocols
The characterization of SOS1 PROTACs involves a series of standardized biochemical and cell-based assays to determine their efficacy, potency, and mechanism of action.
This is the primary assay to quantify the degradation of SOS1 protein.
-
Cell Culture and Treatment: Plate cancer cells with known KRAS mutations (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.[3] Treat the cells with a serial dilution of the SOS1 PROTAC (e.g., 0-2500 nM) for a fixed time point, typically 16-24 hours.[3][12] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control. Calculate the percentage of SOS1 protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the log-concentration of the PROTAC to determine the DC50 and Dmax values.[15]
This assay measures the effect of SOS1 degradation on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the SOS1 PROTAC in triplicate.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® to each well. After a short incubation, measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log-concentration of the PROTAC and use a non-linear regression model to calculate the IC50 value.[15]
This experiment confirms that SOS1 degradation occurs via the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the SOS1 PROTAC at a concentration known to cause significant degradation (e.g., 3x DC50). In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) or a competitive E3 ligase ligand (e.g., lenalidomide (B1683929) for CRBN).[3]
-
Lysis and Western Blot: After the treatment period, lyse the cells and perform a Western blot for SOS1 as described in Protocol 4.1.
-
Analysis: Successful degradation of SOS1 should be "rescued" or reversed in the presence of the proteasome inhibitor or the competitive E3 ligand, confirming that the PROTAC's activity is dependent on the proteasome and the specific E3 ligase.[3]
Experimental and Developmental Workflow
The development of a novel SOS1 PROTAC follows a logical progression from initial design to in vivo validation. The workflow ensures that candidate molecules are rigorously tested for the desired biological activity and drug-like properties.
Conclusion and Future Directions
The targeted degradation of SOS1 via the PROTAC modality represents a highly promising therapeutic strategy for the treatment of KRAS-driven cancers.[7][9] Early-stage compounds have demonstrated the ability to potently and specifically degrade SOS1, leading to superior antiproliferative activity compared to small-molecule inhibitors in various cancer cell lines.[3][11] Furthermore, this approach has shown efficacy in overcoming resistance to direct KRAS inhibitors.[3]
Future work will focus on optimizing the drug-like properties of SOS1 PROTACs, including their pharmacokinetic and safety profiles, to advance these molecules into clinical trials.[8] The synergistic potential of combining SOS1 degraders with other targeted agents, such as MEK inhibitors or direct KRAS inhibitors, is also an active area of investigation that could lead to more effective and durable treatment regimens for patients with KRAS-mutant tumors.[3][16]
References
- 1. OR | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of SOS1-based PROTACs for KRAS-Mutant colorectal cancer - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Distribution of PROTAC SOS1 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. PROTAC SOS1 degrader-8 is a novel compound designed to target Son of sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS and the downstream MAPK signaling pathway. Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of this compound and its analogs, offering valuable insights for researchers in the field of targeted protein degradation.
While specific experimental data on the cellular uptake and distribution of this compound is not yet publicly available, this guide will leverage data from closely related and well-characterized SOS1 PROTACs to provide a representative understanding of its expected behavior and the experimental methodologies used for its characterization. This compound is composed of a SOS1 ligand (HY-161635), a linker (HY-W056267), and an E3 ligase ligand (HY-161637)[1].
Quantitative Data on SOS1 PROTAC Analogs
The following tables summarize key quantitative data from published studies on various SOS1 PROTACs. This information provides a comparative baseline for the expected efficacy and pharmacokinetic properties of novel SOS1 degraders like this compound.
Table 1: In Vitro Degradation and Anti-proliferative Activity of SOS1 PROTACs
| PROTAC Compound | Cell Line | DC₅₀ (nM) [Degradation] | IC₅₀ (µM) [Anti-proliferation] | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | 0.525 | --INVALID-LINK-- |
| PROTAC SOS1 degrader-1 | MIA-PaCa2 | 255 | 0.218 | --INVALID-LINK-- |
| PROTAC SOS1 degrader-1 | AsPC-1 | 119 | 0.307 | --INVALID-LINK-- |
| PROTAC SOS1 degrader-1 | SK-LU-1 | 104 | 0.115 | --INVALID-LINK-- |
| PROTAC SOS1 degrader-1 | SW620 | 125 | 0.199 | --INVALID-LINK-- |
| PROTAC SOS1 degrader-1 | A549 | 22 | 0.232 | --INVALID-LINK-- |
| BTX-6654 | MIA PaCa-2 | N/A | N/A | --INVALID-LINK--[2] |
| SIAIS562055 | NCI-H358 | N/A | N/A | --INVALID-LINK--[3][4] |
Table 2: Pharmacokinetic Parameters of PROTAC SOS1 degrader-1 in BALB/c Mice
| Parameter | Value | Unit |
| Dose (i.p.) | 10 | mg/kg |
| Cₘₐₓ | 1221 | ng/mL |
| AUC₀₋∞ | 4420 | h*ng/mL |
| T₁⸝₂ | Not Reported | h |
| Tₘₐₓ | Not Reported | h |
| Data from MedChemExpress product page for PROTAC SOS1 degrader-1, citing Zhou C, et al. J Med Chem. 2022. |
Signaling Pathways and Mechanism of Action
SOS1 Signaling Pathway
SOS1 is a key activator of RAS proteins. Upon stimulation of receptor tyrosine kinases (RTKs) by growth factors like EGF, the adaptor protein GRB2 recruits SOS1 to the plasma membrane. Here, SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways like the RAF-MEK-ERK (MAPK) cascade, which promotes cell proliferation, differentiation, and survival.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
This compound Mechanism of Action
This compound functions by forming a ternary complex between SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. This catalytic process effectively removes SOS1 from the cell, thereby inhibiting RAS activation and downstream signaling.
Caption: Mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following are standard protocols for key experiments in the characterization of SOS1 degraders.
Cellular Uptake and Permeability Assay (LC-MS/MS)
This protocol is designed to quantify the intracellular concentration of a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Acetonitrile with 0.1% formic acid (lysis buffer)
-
Internal standard (a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
PROTAC Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant for LC-MS/MS analysis.
-
Prepare a standard curve of the PROTAC in the lysis buffer.
-
Analyze the samples and quantify the intracellular concentration of the PROTAC based on the standard curve.
-
Intracellular Distribution Analysis (Confocal Microscopy)
This protocol visualizes the subcellular localization of a fluorescently-tagged PROTAC.
Materials:
-
Fluorescently-labeled this compound
-
Cancer cell line of interest
-
Glass-bottom dishes or coverslips
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
ER-Tracker Green (for endoplasmic reticulum staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
PROTAC Incubation: Treat cells with the fluorescently-labeled PROTAC for a specific time.
-
Organelle Staining:
-
Incubate cells with Hoechst 33342, MitoTracker Red, and ER-Tracker Green according to the manufacturer's instructions.
-
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the PROTAC and organelle stains.
-
Analyze the co-localization of the PROTAC signal with the different organelle markers.
-
Target Engagement Assay (NanoBRET™)
This assay measures the engagement of the PROTAC with its target protein in live cells.[5]
Materials:
-
Cell line expressing NanoLuc®-SOS1 fusion protein
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Tracer
-
This compound
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Cell Preparation: Suspend NanoLuc®-SOS1 expressing cells in assay medium.
-
Assay Setup:
-
Add the NanoBRET™ Tracer to the cell suspension.
-
Dispense the cell-tracer mix into a multi-well plate.
-
Add serial dilutions of this compound to the wells.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate for the recommended time.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) signals using the plate reader.
-
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC₅₀ for target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the cellular activity of a novel PROTAC like SOS1 degrader-8.
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
The development of PROTACs targeting SOS1, such as this compound, holds significant promise for the treatment of KRAS-driven cancers. A thorough understanding of their cellular uptake, distribution, and mechanism of action is paramount for their successful translation into clinical candidates. While specific data for this compound is emerging, the information and protocols presented in this guide, based on analogous compounds, provide a robust framework for its preclinical evaluation. Future studies should focus on elucidating the precise intracellular trafficking and pharmacokinetic/pharmacodynamic relationships of this novel degrader to optimize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
In Vitro Degradation of SOS1 by PROTAC Degrader-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro degradation profile of Son of Sevenless 1 (SOS1) mediated by proteolysis-targeting chimeras (PROTACs), with a specific focus on PROTAC degrader-8. Due to the limited availability of public data for PROTAC SOS1 degrader-8, this document also includes comparative data from other known SOS1 PROTACs to offer a broader context for researchers in the field.
Introduction to SOS1 Targeting with PROTACs
SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it a key target in oncology, particularly for KRAS-mutant cancers.[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3][4] They consist of a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6]
This compound: Structural Information
While specific quantitative in vitro degradation data such as DC50 and Dmax for this compound are not publicly available at this time, its constituent components have been described.[5][6] this compound (also referred to as Compd 1) is composed of:
-
A SOS1 Ligand: Binds to the SOS1 protein.
-
A Linker: Connects the SOS1 ligand to the E3 ligase ligand.
-
An E3 Ligase Ligand: Recruits an E3 ubiquitin ligase to the SOS1 protein.[5]
Further details on the specific chemical structures of these components for degrader-8 are limited in published literature.
Comparative In Vitro Degradation Data of SOS1 PROTACs
To provide a framework for understanding the potential efficacy of SOS1-targeting PROTACs, the following table summarizes the in vitro degradation performance of other publicly characterized SOS1 degraders.
| PROTAC Degrader Name | DC50 Value | Cell Line | Reference |
| PROTAC SOS1 degrader-1 | 98.4 nM | NCI-H358 cells | [7] |
| PROTAC SOS1 degrader-5 | 13 nM | Not specified | [8] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the in vitro degradation profile of a PROTAC degrader. These protocols would be applicable for assessing the activity of this compound.
Western Blotting for SOS1 Degradation
This assay is used to quantify the reduction in SOS1 protein levels following treatment with a PROTAC degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H358) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the SOS1 signal to a loading control (e.g., GAPDH or β-actin).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of SOS1 is mediated by the ubiquitin-proteasome system.
Protocol:
-
Immunoprecipitation of SOS1: Treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) for a few hours. Lyse the cells and immunoprecipitate SOS1 using an anti-SOS1 antibody conjugated to protein A/G beads.
-
Elution: Wash the beads extensively and elute the immunoprecipitated proteins.
-
Western Blotting for Ubiquitin: Separate the eluted proteins by SDS-PAGE and perform a western blot using an anti-ubiquitin antibody. An increase in the ubiquitination of SOS1 in the presence of the degrader indicates a ubiquitin-mediated degradation mechanism.
Visualizing the Mechanism and Workflow
Signaling Pathway of PROTAC-Mediated SOS1 Degradation
The following diagram illustrates the mechanism of action for a SOS1 PROTAC degrader.
Caption: Mechanism of SOS1 degradation by a PROTAC degrader.
Experimental Workflow for In Vitro Degradation Profiling
The diagram below outlines a typical workflow for assessing the in vitro degradation profile of a SOS1 PROTAC.
Caption: Workflow for assessing in vitro SOS1 degradation.
References
- 1. PROTAC | 蛋白降解靶向嵌合体 - 美国 InvivoChem 中文官网 [invivochem.cn]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. InvivoChem [invivochem.com]
- 6. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Preliminary Cytotoxicity of PROTAC SOS1 Degraders in Cancer Cell Lines
Disclaimer: As of December 2025, publicly accessible data specifically detailing the preliminary cytotoxicity of a compound designated "PROTAC SOS1 degrader-8" is limited. This technical guide has been compiled using available data from well-characterized PROTAC SOS1 degraders, such as PROTAC SOS1 degrader-1, PROTAC SOS1 degrader-3 (P7), and SIAIS562055, to provide a representative overview for researchers, scientists, and drug development professionals.
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key nodes in signaling pathways regulating cell proliferation, survival, and differentiation. Mutations in RAS genes are prevalent in a significant portion of human cancers, making the RAS signaling cascade an attractive target for therapeutic intervention. Direct inhibition of RAS has proven challenging, leading to the exploration of alternative strategies such as targeting upstream regulators like SOS1.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their function. A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This guide provides an in-depth look at the preliminary cytotoxicity of PROTAC SOS1 degraders in various cancer cell lines, based on available data for representative molecules.
Data Presentation: In Vitro Activity of PROTAC SOS1 Degraders
The following tables summarize the half-maximal degradation concentration (DC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative PROTAC SOS1 degraders in various cancer cell lines.
Table 1: Degradation Activity (DC₅₀) of PROTAC SOS1 Degraders
| Compound | Cell Line | Cancer Type | DC₅₀ (µM) | Citation(s) |
| PROTAC SOS1 degrader-1 | NCI-H358 | Non-Small Cell Lung Cancer | 0.098 | [1] |
| MIA-PaCa2 | Pancreatic Cancer | 0.255 | [1] | |
| AsPC-1 | Pancreatic Cancer | 0.119 | [1] | |
| SK-LU-1 | Lung Adenocarcinoma | 0.104 | [1] | |
| SW620 | Colorectal Cancer | 0.125 | [1] | |
| A549 | Non-Small Cell Lung Cancer | 0.022 | [1] | |
| PROTAC SOS1 degrader-3 (P7) | SW620 | Colorectal Cancer | 0.59 | [2] |
| HCT116 | Colorectal Cancer | 0.75 | [2] | |
| SW1417 | Colorectal Cancer | 0.19 | [2] | |
| SIAIS562055 | K562 | Chronic Myeloid Leukemia | 0.0625 | [3] |
| KU812 | Chronic Myeloid Leukemia | 0.0084 | [3] |
Table 2: Antiproliferative Activity (IC₅₀) of PROTAC SOS1 Degraders
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| PROTAC SOS1 degrader-1 | NCI-H358 | Non-Small Cell Lung Cancer | 0.525 | [1] |
| MIA-PaCa2 | Pancreatic Cancer | 0.218 | [1] | |
| AsPC-1 | Pancreatic Cancer | 0.307 | [1] | |
| SK-LU-1 | Lung Adenocarcinoma | 0.115 | [1] | |
| SW620 | Colorectal Cancer | 0.199 | [1] | |
| A549 | Non-Small Cell Lung Cancer | 0.232 | [1] | |
| SIAIS562055 | K562 | Chronic Myeloid Leukemia | 0.2011 | [3] |
| KU812 | Chronic Myeloid Leukemia | 0.0456 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to measure the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
PROTAC SOS1 degrader stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the PROTAC SOS1 degrader in culture medium. Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[4]
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from the "medium only" background wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for PROTAC-Mediated SOS1 Degradation
This protocol is used to quantify the degradation of the target protein (SOS1) in cells treated with a PROTAC degrader.
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
PROTAC SOS1 degrader stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOS1 and a loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC SOS1 degrader and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 protein levels to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC₅₀ and Dmax values.[5]
-
Mandatory Visualizations
SOS1 Signaling Pathway in Cancer
References
Methodological & Application
PROTAC SOS1 degrader-8 protocol for cell culture treatment
For Research Use Only
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, moving beyond traditional enzyme inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[3] A PROTAC consists of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][5] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, potentially leading to a more profound and sustained biological response at lower doses compared to traditional inhibitors.[2][6]
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, particularly KRAS.[7][8] By facilitating the exchange of GDP for GTP, SOS1 activates RAS and its downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are pivotal in cell proliferation, survival, and differentiation.[7][9] In many cancers, particularly those with KRAS mutations, the SOS1-RAS axis is a key driver of tumorigenesis and therapeutic resistance.[7][9] Therefore, targeting SOS1 presents a promising therapeutic strategy.[7]
PROTAC SOS1 degrader-8 is a novel PROTAC designed to specifically target SOS1 for degradation. By removing the SOS1 protein, this degrader aims to potently inhibit RAS signaling and suppress the growth of cancer cells dependent on this pathway. These application notes provide detailed protocols for the treatment of cell cultures with this compound and subsequent analysis of protein degradation and cell viability.
Signaling Pathway and Mechanism of Action
SOS1 acts as a crucial link between receptor tyrosine kinases (RTKs) and RAS activation. Upon growth factor stimulation of an RTK, GRB2, an adaptor protein, binds to the activated receptor and recruits SOS1 to the plasma membrane. This brings SOS1 into proximity with RAS, allowing it to catalyze the exchange of GDP for GTP, thus activating RAS. Activated RAS then triggers downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[9][10] In KRAS-mutant cancers, SOS1 is essential for maintaining the active GTP-bound state of mutant KRAS.[8]
This compound is a heterobifunctional molecule that binds to both SOS1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[7] This induced proximity results in the polyubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 protein disrupts the RAS activation cycle, leading to the suppression of downstream oncogenic signaling and subsequent inhibition of cancer cell growth.
Caption: PROTAC-mediated degradation of SOS1 protein.
Experimental Protocols
The following protocols provide a general framework for assessing the activity of this compound. Optimization may be required for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General experimental workflow for PROTAC treatment.
Cell Culture and Treatment
This protocol describes the general procedure for treating adherent cell lines with this compound.
Materials:
-
Cancer cell line expressing SOS1 (e.g., NCI-H358, MIA PaCa-2)[11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in either 6-well plates (for Western blot) or 96-well plates (for cell viability assays) at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the degrader.[13]
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48, or 72 hours) at 37°C and 5% CO₂.[4][12]
-
Cell Harvesting:
-
For Western Blot: After incubation, aspirate the medium, wash the cells once with ice-cold PBS, and proceed to the cell lysis protocol.[13]
-
For Cell Viability Assay: Proceed directly to the chosen viability assay protocol.
-
Western Blot Analysis for SOS1 Degradation
This protocol is for determining the extent of SOS1 protein degradation following treatment with the PROTAC.
Materials:
-
Treated cell pellets
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH, or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer to the cell pellets, incubate on ice for 30 minutes with occasional vortexing, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.[13]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 1x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-SOS1 and a loading control) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the SOS1 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[13]
Cell Viability Assay (CellTiter-Glo® as an example)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cells treated in an opaque-walled 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Equilibration: After the desired incubation period with the PROTAC, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental wells. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the degrader that inhibits cell growth by 50%).[14]
Representative Data
The following tables present hypothetical data for a PROTAC SOS1 degrader, based on published results for similar molecules.[11][15] These values should be determined empirically for this compound.
Table 1: SOS1 Degradation in NCI-H358 Cells
| Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 4 | 50 | >90% |
| 8 | 25 | >95% |
| 16 | 10 | >95% |
| 24 | 8 | >95% |
DC₅₀: Concentration resulting in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity in KRAS-mutant Cell Lines (72-hour treatment)
| Cell Line | KRAS Mutation | IC₅₀ (nM) |
| NCI-H358 | G12C | 15 |
| MIA PaCa-2 | G12C | 25 |
| SW620 | G12V | 40 |
| GP2d | G12D | 30 |
IC₅₀: Concentration resulting in 50% inhibition of cell growth.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. revvity.com [revvity.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SOS1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1][2] The RAS signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in RAS genes, is a hallmark of many human cancers, making proteins that regulate RAS activity, such as SOS1, attractive targets for therapeutic intervention.[1][3][4] One emerging therapeutic strategy is the targeted degradation of proteins of interest using technologies like Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8] These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of the target protein.[8][9] Therefore, accurately measuring the degradation of SOS1 is crucial for the development and validation of novel cancer therapeutics. This document provides a detailed protocol for the quantification of SOS1 degradation using Western blotting, a widely used and reliable technique for protein analysis.
Signaling Pathway and Degradation
SOS1 acts as a crucial intermediary, linking upstream receptor tyrosine kinase (RTK) signaling to the activation of RAS. Upon growth factor stimulation, SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation and the initiation of downstream signaling cascades, such as the MAPK/ERK pathway.
The degradation of SOS1 can be induced by targeted approaches like PROTACs, which co-opt the cell's natural protein disposal machinery. A PROTAC molecule simultaneously binds to SOS1 and an E3 ubiquitin ligase, bringing them into close proximity.[5][6][7] This induced proximity facilitates the transfer of ubiquitin molecules to SOS1, marking it for recognition and degradation by the 26S proteasome.[5][8]
Caption: SOS1 signaling at the cell membrane and targeted degradation pathway via a PROTAC molecule in the cytoplasm.
Experimental Protocol: Western Blot for SOS1 Degradation
This protocol outlines the steps for treating cells with a potential SOS1-degrading compound and subsequently measuring the levels of SOS1 protein by Western blot.
Materials and Reagents
-
Cell Lines: Human cancer cell lines with known RAS mutations (e.g., NCI-H358 [KRAS G12C], MIA PaCa-2 [KRAS G12C], SW620 [KRAS G12V]) or other relevant cell lines.[5][6]
-
Negative Control Compound: An inactive analog of the degrader.[5]
-
Proteasome Inhibitor: (e.g., MG132).[5]
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
SDS-PAGE gels: (e.g., 4-12% gradient gels).
-
Transfer Membranes: Nitrocellulose or PVDF.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: The experimental workflow for measuring SOS1 degradation by Western blot.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of the SOS1-degrading compound for different time points (e.g., 6, 12, 24 hours) to determine the optimal degradation conditions.[5][13]
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Negative control compound.
-
Pre-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) followed by co-treatment with the degrader to confirm degradation is proteasome-dependent.[5]
-
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[10][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight. SOS1 has a predicted molecular weight of approximately 150-175 kDa.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SOS1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for SOS1 and the loading control using densitometry software.
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity for each sample.
-
Express the SOS1 protein levels in treated samples as a percentage of the vehicle-treated control.
-
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Quantification of SOS1 Protein Levels Following Treatment with a PROTAC Degrader
| Treatment Group | Concentration (µM) | Time (hours) | Normalized SOS1 Level (% of Control) | Standard Deviation |
| Vehicle Control | - | 24 | 100 | ± 5.2 |
| SOS1 Degrader | 0.1 | 24 | 75 | ± 4.8 |
| SOS1 Degrader | 1 | 24 | 20 | ± 3.1 |
| SOS1 Degrader | 10 | 24 | 5 | ± 1.5 |
| Negative Control | 10 | 24 | 98 | ± 6.0 |
| MG132 + SOS1 Degrader | 10 + 10 | 24 | 95 | ± 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
For common Western blotting issues such as low or no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[10] Key considerations for SOS1 detection include:
-
Protein Degradation: Always use fresh lysates and ensure adequate protease inhibitors are present in the lysis buffer.[10][14]
-
Antibody Performance: Validate the primary antibody to ensure it specifically recognizes SOS1 at the correct molecular weight.
-
Transfer Efficiency: Due to the large size of SOS1, ensure efficient transfer from the gel to the membrane, potentially by using a wet transfer system and optimizing transfer time.
Conclusion
This application note provides a comprehensive protocol for the measurement of SOS1 degradation using Western blotting. This method is essential for researchers and drug developers working on targeted protein degradation therapies for RAS-driven cancers. By following this detailed protocol and utilizing appropriate controls, reliable and quantifiable data on SOS1 degradation can be obtained, facilitating the advancement of novel therapeutic strategies.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. Cancer’s SOS - VUMC News [news.vumc.org]
- 4. cicancer.org [cicancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Anti-SOS1 Antibody (A14419) | Antibodies.com [antibodies.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2bscientific.com [2bscientific.com]
Quantitative Mass Spectrometry Methods for PROTAC SOS1 Degrader-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins through the ubiquitin-proteasome system.[1] This document provides detailed application notes and protocols for the quantitative mass spectrometry-based analysis of PROTAC-mediated degradation of Son of Sevenless homolog 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor in the RAS signaling pathway.[1] The focus is on "PROTAC SOS1 degrader-8" (also referred to as Compd 1), a molecule composed of a SOS1 ligand, a linker, and an E3 ligase ligand.[2][3]
While specific quantitative degradation data (such as DC50 and Dmax) for this compound are not yet publicly available, this document will utilize data from other well-characterized SOS1 PROTACs, like PROTAC SOS1 degrader-1 and PROTAC SOS1 degrader-3 (P7), as illustrative examples of the expected outcomes from the described methodologies.[4][5][6] These protocols are designed to enable researchers to precisely quantify SOS1 degradation, assess off-target effects, and understand the broader impact on cellular signaling pathways.
Mechanism of Action of PROTAC SOS1 Degraders
PROTAC SOS1 degraders are heterobifunctional molecules that induce the degradation of the SOS1 protein.[1] One end of the PROTAC binds to the SOS1 protein, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of SOS1, marking it for degradation by the proteasome.[1] This targeted protein degradation approach can overcome challenges associated with traditional small molecule inhibitors.[7]
Caption: Mechanism of PROTAC-mediated SOS1 protein degradation.
SOS1 Signaling Pathway
SOS1 is a critical activator of RAS proteins, which are central to the MAPK/ERK signaling cascade that regulates cell proliferation, differentiation, and survival.[8] By promoting the degradation of SOS1, PROTACs can effectively inhibit this pathway, which is often hyperactivated in various cancers.[1]
Caption: Simplified SOS1-mediated RAS/MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes publicly available degradation data for well-characterized PROTAC SOS1 degraders. This data provides a benchmark for the expected potency and efficacy of novel SOS1 degraders like this compound.
| PROTAC Name | Cell Line(s) | DC50 | Dmax (% Degradation) | Time Point | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 nM | 92.5% (at 1 µM) | 24 h | [5] |
| PROTAC SOS1 degrader-3 (P7) | SW620 | 0.59 µM | >90% (at 10 µM, 6h) | 24 h | [6] |
| PROTAC SOS1 degrader-3 (P7) | HCT116 | 0.75 µM | Not Reported | 24 h | [6] |
| PROTAC SOS1 degrader-3 (P7) | SW1417 | 0.19 µM | Not Reported | 24 h | [6] |
Experimental Protocols
Global Proteome Analysis using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol allows for the simultaneous identification and quantification of thousands of proteins to assess the specificity and off-target effects of this compound.[9]
Caption: Workflow for quantitative proteomics using TMT labeling.
A. Cell Culture and Treatment:
-
Culture human cancer cells with known KRAS mutations (e.g., NCI-H358, SW620) in appropriate media.[5][6]
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
B. Protein Extraction and Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.[4]
C. TMT Labeling and Sample Pooling:
-
Label the digested peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples into a single tube.
D. LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode with HCD fragmentation for TMT reporter ion quantification.
E. Data Analysis:
-
Search the raw mass spectrometry data against a human protein database using a software suite like Proteome Discoverer or MaxQuant.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different treatment conditions.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance upon treatment with this compound.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control.
Targeted Quantification of SOS1 Degradation by Parallel Reaction Monitoring (PRM)
PRM is a targeted mass spectrometry method that provides highly specific and sensitive quantification of selected proteins, making it ideal for validating the degradation of SOS1.
A. Sample Preparation:
-
Prepare protein extracts and digest them into peptides as described in the TMT protocol (steps A and B).
-
Spike in a known amount of a heavy isotope-labeled synthetic peptide corresponding to a unique SOS1 peptide for absolute quantification.
B. PRM Method Development:
-
Select 3-5 unique, proteotypic peptides for SOS1.
-
Optimize collision energies for the fragmentation of each precursor peptide on the mass spectrometer.
C. LC-MS/MS Analysis:
-
Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Operate the mass spectrometer in PRM mode, where the instrument specifically targets the precursor ions of the selected SOS1 peptides and fragments them.
D. Data Analysis:
-
Use software such as Skyline to process the PRM data.
-
Quantify the abundance of SOS1 by integrating the peak areas of the fragment ions for each targeted peptide.
-
Normalize the data to a loading control or the spiked-in heavy isotope-labeled peptide.
-
Calculate the DC50 and Dmax values for SOS1 degradation.
Orthogonal Validation by Western Blotting
Western blotting is a widely used technique to confirm the degradation of a target protein.[10]
A. Sample Preparation and SDS-PAGE:
-
Treat cells and prepare lysates as described previously.
-
Determine protein concentration using a BCA assay.
-
Denature the protein lysates in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
B. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SOS1 and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
C. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the SOS1 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.[10]
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SOS1 PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein Degrader [proteomics.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Developing a Cellular Assay for PROTAC SOS1 Degrader-8 Activity
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in activating RAS proteins, pivotal regulators of cell proliferation and survival.[1][2] The SOS1 protein is involved in the RAS/MAPK signaling pathway, which controls essential cell functions like growth, differentiation, and apoptosis.[3] Hyperactivation of this pathway, often due to mutations in RAS genes, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2][4]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic strategy.[5][6] Instead of merely inhibiting a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[7][] A PROTAC consists of a ligand that binds the target protein (in this case, SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[7][9]
This application note provides a detailed protocol for developing a cellular assay to characterize the activity of PROTAC SOS1 Degrader-8 , a hypothetical PROTAC designed to induce the degradation of the SOS1 protein. The described methodologies will enable researchers to quantify key parameters such as the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and the effect on cell viability (IC50).
Signaling Pathways and Mechanisms
To understand the context of the assay, it is crucial to visualize the relevant biological pathways.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 9. PROTAC - BiopharmaDirect [biopharmadirect.com]
Application Notes and Protocols for in vivo Experimental Design of PROTAC SOS1 Degrader-8 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely, potentially leading to a more profound and durable pharmacological effect. Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. By promoting the exchange of GDP for GTP on RAS, SOS1 activates downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, driving cell proliferation and survival. Consequently, targeted degradation of SOS1 presents a promising therapeutic strategy for cancers harboring KRAS mutations.
PROTAC SOS1 degrader-8 is a novel heterobifunctional molecule designed to induce the degradation of SOS1. It comprises a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies involving this compound, with a focus on xenograft models of cancer.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo studies of a PROTAC SOS1 degrader.
Caption: SOS1 signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: General workflow for an in vivo efficacy study of a PROTAC SOS1 degrader.
Data Presentation: Summary of in vivo Efficacy of SOS1 Degraders
The following table summarizes publicly available data on the in vivo efficacy of various SOS1 PROTAC degraders in xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
| Degrader Name | Cancer Cell Line | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Degrader 4 | NCI-H358 (NSCLC) | Xenograft | 30 mg/kg, b.i.d. | Tumor Growth Inhibition (TGI) | 58.8% TGI | [1] |
| UBX-144 | U87-MG (Glioblastoma) | Xenograft | 10 mg/kg | Tumor Growth Inhibition (TGI) | 101% TGI | [2] |
| PROTAC SOS1 degrader-1 | Not specified | Xenograft | 10, 20 mg/kg, i.p., daily for 3 weeks | Anti-tumor activity | Significant anti-tumor activity | [3] |
| SIAIS562055 | MIA PaCa-2 (Pancreatic) | Xenograft | 20 or 40 mg/kg/day | Tumor growth suppression | Significant tumor growth suppression | [4] |
| Compound 23 | Not specified | Xenograft | Not specified | Synergistic effects with AMG510 | Significant synergistic effects | [5][6] |
| P7 | Colorectal Cancer (CRC) | Patient-Derived Organoids (PDO) | Not specified | Inhibition of PDO growth | 5-fold lower IC50 than SOS1 inhibitor | [7] |
| ZZ151 | KRAS G12D/G12V mutant | Xenograft | Not specified | Anti-cancer activity | Superior anti-cancer activity | [8] |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NSG mice), 6-8 weeks old.
-
Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Formulation of this compound for in vivo Administration
Due to the physicochemical properties of PROTACs (often high molecular weight and low solubility), a suitable formulation is crucial for achieving adequate exposure in vivo. A common formulation for intraperitoneal (i.p.) or oral (p.o.) administration is a suspension.
-
Materials:
-
This compound
-
Vehicle components: e.g., 0.5% (w/v) methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween 80 in sterile water. Other potential vehicles include solutions with PEG300, DMSO, and saline.[9]
-
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by first dissolving Tween 80 in sterile water, followed by the addition of methylcellulose. Stir until a homogenous suspension is formed.
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate the mixture until a fine, homogenous suspension is achieved.
-
Prepare the formulation fresh on each day of dosing.
-
Xenograft Tumor Model Establishment and Efficacy Study
-
Cell Line: NCI-H358 (human non-small cell lung cancer, KRAS G12C mutation) is a commonly used cell line for SOS1 degrader studies.[1]
-
Protocol:
-
Culture NCI-H358 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., at 10, 30, and 100 mg/kg) and the vehicle control according to the planned dosing schedule (e.g., daily i.p. injection).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Pharmacodynamic (PD) Analysis
-
Objective: To quantify the levels of SOS1 and downstream signaling proteins (e.g., pERK) in tumor tissues.
-
Protocol:
-
Homogenize a portion of the excised tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-SOS1 (e.g., Proteintech, 55041-1-AP)
-
Anti-pERK1/2 (e.g., Cell Signaling Technology)
-
Anti-ERK1/2 (e.g., Cell Signaling Technology)
-
Anti-GAPDH or β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
-
Objective: To visualize the expression and localization of SOS1 and pERK within the tumor microenvironment.
-
Protocol:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies (e.g., anti-SOS1, anti-pERK) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and perform semi-quantitative analysis (e.g., H-score) if required.
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the concentration of this compound in plasma and tumor tissue over time.
-
Protocol:
-
Administer a single dose of this compound to a satellite group of tumor-bearing mice.
-
Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma.
-
At each time point, euthanize a subset of mice and collect tumor tissue.
-
Extract the drug from plasma and homogenized tumor tissue using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of this compound in the extracts using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using pharmacokinetic modeling software (e.g., Phoenix WinNonlin).
-
Toxicity Assessment
-
Objective: To evaluate the safety and tolerability of this compound.
-
Protocol:
-
Monitor the body weight of the animals 2-3 times per week during the efficacy study.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.
-
At the end of the study, major organs (liver, spleen, kidneys, etc.) can be collected, weighed, and fixed for histopathological analysis.
-
For more detailed toxicity studies, blood can be collected for complete blood count (CBC) and clinical chemistry analysis.[9]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. A well-designed and executed preclinical study is essential to establish the proof-of-concept for SOS1 degradation as a therapeutic strategy and to provide the necessary data to support further development. Careful attention to experimental details, including animal model selection, formulation, and the implementation of robust pharmacodynamic and pharmacokinetic assays, will be critical for the successful advancement of this promising new class of anti-cancer agents.
References
- 1. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols: Generation of a Dose-Response Curve for PROTAC SOS1 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins through the ubiquitin-proteasome system. PROTAC SOS1 Degrader-8 is a heterobifunctional molecule designed to selectively target Son of Sevenless 1 (SOS1) for degradation. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS GTPases, making it a key node in signaling pathways that drive cell proliferation and survival. Dysregulation of the SOS1-RAS axis is implicated in various cancers, positioning SOS1 as a compelling therapeutic target.
This document provides detailed protocols for generating a dose-response curve for this compound, enabling the determination of key parameters such as the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀) for cell viability.
Mechanism of Action
This compound is comprised of a ligand that binds to SOS1, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This design facilitates the formation of a ternary complex between SOS1, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the 26S proteasome. The degradation of SOS1 disrupts downstream signaling pathways, such as the MAPK/ERK pathway, leading to anti-proliferative effects in cancer cells dependent on this signaling axis.
Caption: Mechanism of action of this compound.
Signaling Pathway
SOS1 is a critical upstream regulator of the RAS-MAPK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately promotes cell proliferation, differentiation, and survival. By inducing the degradation of SOS1, this compound effectively blocks this signaling pathway at a key regulatory node.
Caption: SOS1's role in the RAS-MAPK signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
While specific dose-response data for this compound is not publicly available, the following table summarizes the reported activities of other potent SOS1 PROTAC degraders in various cancer cell lines. This information provides a valuable benchmark for the expected potency and efficacy of this class of compounds.
| PROTAC Name | Cell Line | Cancer Type | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | Non-Small Cell Lung | 98.4 | >90 | 525 | [1] |
| MIA PaCa-2 | Pancreatic | 255 | >90 | 218 | [1] | |
| AsPC-1 | Pancreatic | 119 | >90 | 307 | [1] | |
| SW620 | Colorectal | 125 | >90 | 199 | [1] | |
| A549 | Non-Small Cell Lung | 22 | >90 | 232 | [1] | |
| PROTAC SOS1 degrader-3 | SW620 | Colorectal | 590 | N/A | N/A | [2] |
| HCT116 | Colorectal | 750 | N/A | N/A | [2] | |
| SW1417 | Colorectal | 190 | N/A | N/A | [2] | |
| PROTAC SOS1 degrader-10 | SW620 | Colorectal | 2.23 | N/A | 36.7 | [3] |
| A549 | Non-Small Cell Lung | 1.85 | N/A | 52.2 | [3] | |
| DLD-1 | Colorectal | 7.53 | N/A | 107 | [3] | |
| SIAIS562055 | NCI-H358 | Non-Small Cell Lung | ~10-100 | >80 | ~100-1000 | [4][5][6] |
| GP2d | Pancreatic | ~10-100 | >80 | ~100-1000 | [4][5][6] | |
| SW620 | Colorectal | ~10-100 | >80 | ~100-1000 | [4][5][6] |
N/A: Not Available
Experimental Protocols
The following are detailed protocols for determining the dose-response of this compound in terms of protein degradation (DC₅₀) and cell viability (IC₅₀).
Protocol 1: Western Blot for SOS1 Degradation (DC₅₀ Determination)
This protocol outlines the steps to quantify the degradation of SOS1 protein in response to treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SOS1
-
Primary antibody: Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical 8-point dilution series might range from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SOS1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the corresponding loading control band intensity.
-
Plot the normalized SOS1 levels against the log concentration of this compound.
-
Determine the DC₅₀ value by fitting the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay (IC₅₀ Determination)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (from medium-only wells) from all other measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope).
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining the dose-response of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC SOS1 degrader-10_TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ternary Complex Formation with PROTAC SOS1 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
SOS1 (Son of Sevenless Homolog 1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers.[4] Developing PROTACs to degrade SOS1 is a promising therapeutic strategy for these malignancies. "PROTAC SOS1 degrader-8" is a novel PROTAC designed for this purpose. It is composed of a SOS1 ligand (HY-161635), a linker (HY-W056267), and an E3 ligase ligand (HY-161637), which is suggested to be a Cereblon (CRBN) recruiter.[4]
The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy. Therefore, a thorough assessment of this complex is essential for the development and optimization of SOS1 degraders. These application notes provide detailed protocols for key biophysical and cellular assays to characterize the ternary complex formation of this compound.
Signaling Pathway and PROTAC Mechanism of Action
The following diagrams illustrate the SOS1 signaling pathway and the general mechanism of action for a PROTAC like SOS1 degrader-8.
References
Application Notes and Protocols for Validating SOS1 as a Degradation Target using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical activator of the RAS signaling pathway, which is frequently hyperactivated in various human cancers.[1][2][3] Targeting SOS1 for degradation has emerged as a promising therapeutic strategy for KRAS-mutant cancers.[4][5][6] This document provides detailed application notes and experimental protocols for validating SOS1 as a target for degradation using CRISPR-Cas9 technology. The protocols outlined herein describe the generation of SOS1 knockout cell lines to confirm on-target activity of degraders and methods to quantify SOS1 degradation and its downstream effects.
Introduction
The RAS/MAPK signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[2] The SOS1 protein activates RAS by catalyzing the exchange of GDP for GTP.[1][7] In many cancers, mutations in KRAS lead to constitutive activation of this pathway.[8] Targeting SOS1 presents an attractive therapeutic approach to inhibit this oncogenic signaling.[4][9] The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 has shown significant promise in preclinical studies.[10][11][12]
CRISPR-Cas9 gene editing is a powerful tool for target validation in drug discovery.[13] By generating SOS1 knockout cell lines, researchers can unequivocally demonstrate that the effects of a SOS1 degrader are mediated through the specific removal of the SOS1 protein.[14] These knockout cells serve as essential negative controls in experiments designed to assess the efficacy and specificity of SOS1-targeting compounds.
This document will detail the necessary protocols to:
-
Generate SOS1 knockout cell lines using CRISPR-Cas9.
-
Assess the efficiency of SOS1 degradation by novel compounds.
-
Evaluate the functional consequences of SOS1 degradation on downstream signaling and cell viability.
Signaling Pathway
The SOS1 protein is a key upstream regulator of the RAS/MAPK signaling cascade. Upon recruitment to the plasma membrane by adaptor proteins like Grb2, SOS1 activates RAS proteins (KRAS, HRAS, NRAS) by promoting the exchange of GDP for GTP.[1][7] Activated, GTP-bound RAS then stimulates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which in turn drive cellular processes such as proliferation and survival.[1][3] In KRAS-mutant cancers, there is a renewed interest in upstream regulators like SOS1, as both mutant and wild-type RAS can be activated through receptor tyrosine kinase (RTK) signaling involving SOS1.[3][15] Furthermore, a positive feedback loop exists where active RAS-GTP can allosterically activate SOS1, amplifying the signaling output.[3][8]
Experimental Workflow for SOS1 Target Validation
A systematic workflow is essential for the validation of SOS1 as a degradation target. This process begins with the generation and validation of a SOS1 knockout cell line using CRISPR-Cas9. This knockout cell line then serves as a crucial control for subsequent experiments. The wild-type and knockout cell lines are treated with the SOS1 degrader, and the extent of SOS1 degradation is quantified. Downstream pathway modulation is assessed by measuring the phosphorylation of key signaling nodes like ERK. Finally, the functional consequence of SOS1 degradation is determined by cell viability assays.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various reported SOS1 degraders across different cancer cell lines.
Table 1: SOS1 Degradation Potency (DC50)
| Degrader | Cell Line | DC50 (nM) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | [16] |
| BTX-6654 | Multiple KRAS mutant lines | < 15 | [14] |
| BTX-7312 | Multiple KRAS mutant lines | < 15 | [14] |
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50)
| Degrader/Inhibitor | Cell Line(s) | IC50 (µM) | Reference |
| P7 | Colorectal Cancer PDOs | 5-fold lower than BI3406 | [5][17] |
| BTX-6654 / BTX-7312 | Various KRAS mutant lines | 0.0005 - 0.07 | [14] |
| (4S)-PROTAC SOS1 degrader-1 | NCI-H358, MIA PaCa2, AsPC-1, SK-LU-1, SW620, A549 | 0.115 - 0.525 | [18] |
IC50: The concentration of the compound that inhibits cell growth by 50%. PDO: Patient-Derived Organoid.
Table 3: Extent of SOS1 Degradation
| Degrader | Cell Line(s) | Concentration (µM) | Max Degradation (%) | Reference |
| P7 | CRC cell lines and PDOs | Not specified | 92 | [4][5][19] |
| PROTAC SOS1 degrader-1 | NCI-H358 | 1 | 92.5 | [16] |
| BTX-10908 | MIA PaCa-2 xenografts | Not specified | > 90 | [14] |
Experimental Protocols
Protocol 1: Generation of SOS1 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating SOS1 knockout cell lines. Optimization will be required for specific cell lines.
1.1. gRNA Design and Cloning
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the SOS1 gene.[20] Use online tools (e.g., from Integrated DNA Technologies, Synthego) to design gRNAs with high on-target and low off-target scores.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPRv2). These are often "all-in-one" plasmids containing both Cas9 and the gRNA expression cassette.[21]
1.2. Transfection and Selection
-
Plate the target cancer cell line (e.g., NCI-H358, MIA PaCa-2) at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the SOS1 gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) if the plasmid contains a resistance marker. Maintain the selection until a stable pool of transfected cells is established.
1.3. Single-Cell Cloning
-
After selection, dilute the stable pool of cells to a concentration of a single cell per 100-200 µL in 96-well plates.[21]
-
Allow single cells to grow into colonies over 2-3 weeks.
-
Identify wells containing single colonies and expand them into larger culture vessels.
1.4. Knockout Validation
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region of the SOS1 gene by PCR. Use Sanger sequencing or a T7 Endonuclease I assay to screen for insertions or deletions (indels) that indicate successful gene editing.
-
Western Blot Analysis: Lyse a portion of the cells from each validated clone and perform a Western blot using a validated SOS1 antibody to confirm the absence of the SOS1 protein.[22] Use a loading control (e.g., GAPDH, Actin) to ensure equal protein loading.
Protocol 2: Quantification of SOS1 Protein Degradation
2.1. Western Blotting
-
Plate wild-type and SOS1 knockout cells in 6-well plates.
-
Treat the wild-type cells with a dose-response of the SOS1 degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO). Treat the SOS1 knockout cells with the highest concentration of the degrader as a negative control.
-
Harvest the cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane for a loading control (e.g., Actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SOS1 signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining SOS1 protein.
2.2. HiBiT Assay (Alternative High-Throughput Method) This method requires the generation of a cell line where the endogenous SOS1 is tagged with the HiBiT peptide using CRISPR-Cas9.
-
Plate the SOS1-HiBiT tagged cells in a 96-well white-bottom plate.
-
Add the SOS1 degrader at various concentrations.
-
After the desired incubation period, add the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader. The luminescence signal is directly proportional to the amount of SOS1-HiBiT protein remaining.
Protocol 3: Assessment of Downstream Signaling
-
Follow steps 2.1.1 to 2.1.3 from the Western Blotting protocol for SOS1 degradation.
-
Perform Western blotting as described in steps 2.1.4 to 2.1.11, but use primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Quantify the pERK and total ERK band intensities. Calculate the pERK/total ERK ratio for each sample and normalize to the vehicle control to assess the inhibition of downstream MAPK signaling.[14][23]
Protocol 4: Cell Viability Assay
-
Plate wild-type and SOS1 knockout cells in a 96-well clear-bottom white plate at an appropriate density for a 3-5 day proliferation assay.
-
The following day, treat the cells with a serial dilution of the SOS1 degrader.
-
Incubate the plates for 72-120 hours.
-
Measure cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record the luminescence and plot the results as a percentage of the vehicle-treated control.
-
Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism). The lack of effect in SOS1 knockout cells confirms the on-target anti-proliferative activity of the degrader.[14]
Conclusion
The validation of SOS1 as a target for degradation is a critical step in the development of novel cancer therapeutics. The use of CRISPR-Cas9 to generate SOS1 knockout cell lines provides an unambiguous system to confirm the on-target effects of SOS1 degraders. The protocols detailed in this document provide a comprehensive framework for researchers to effectively validate SOS1 as a therapeutic target, quantify the efficacy of novel degraders, and assess their functional consequences in cancer cells. This rigorous approach is essential for advancing promising SOS1-targeting compounds towards clinical development.
References
- 1. Reactome | Activation of RAS by p-KIT bound SOS1 [reactome.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of SOS1-based PROTACs for KRAS-Mutant colorectal cancer - American Chemical Society [acs.digitellinc.com]
- 7. rupress.org [rupress.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. cicancer.org [cicancer.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. medchemexpress.com [medchemexpress.com]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genemedi.net [genemedi.net]
- 22. scbt.com [scbt.com]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Efficacy Testing of PROTAC SOS1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive the growth and proliferation of a significant portion of human cancers. The development of therapies that target SOS1 is a promising strategy for treating KRAS-mutant tumors. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 have emerged as a novel therapeutic modality with the potential for enhanced and more durable efficacy compared to small molecule inhibitors.
These application notes provide a comprehensive guide for researchers on the use of animal models to test the in-vivo efficacy of PROTAC SOS1 degraders. The following sections detail the necessary protocols for xenograft studies, pharmacodynamic analyses, and data interpretation, supported by quantitative data from preclinical studies of various SOS1-targeting compounds.
Signaling Pathway and Mechanism of Action
SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS subsequently triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation. In many cancers, mutations in KRAS lead to its constitutive activation, making the SOS1-KRAS interaction a critical dependency.
PROTAC SOS1 degraders are heterobifunctional molecules that consist of a ligand that binds to SOS1, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. By bringing SOS1 and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of the target protein, potentially leading to a more profound and sustained inhibition of downstream signaling compared to occupancy-driven inhibitors.
Animal Models for In Vivo Efficacy Studies
The most common animal models for evaluating the efficacy of anticancer agents are xenograft models, where human cancer cell lines are implanted into immunocompromised mice.
Recommended Cell Lines for SOS1 Degrader Studies:
-
NCI-H358: Non-small cell lung cancer (NSCLC) with a KRAS G12C mutation.
-
MIA PaCa-2: Pancreatic ductal adenocarcinoma with a KRAS G12C mutation.[1]
-
LoVo: Colorectal cancer with a KRAS G13D mutation.[1]
-
SW620: Colorectal cancer with a KRAS G12V mutation.
-
A549: NSCLC with a KRAS G12S mutation.
Recommended Mouse Strains:
-
Athymic Nude (nu/nu) mice: Lacking a thymus and T-cells, they are unable to mount a T-cell-mediated immune response against foreign tissues.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: Deficient in both T and B lymphocytes, as well as functional natural killer (NK) cells, providing a more severely immunocompromised environment.
-
Immunocompetent mouse models: For studying the effects on the tumor microenvironment, genetically engineered mouse models (GEMMs) with KRAS-driven tumors can be utilized.[2]
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.
-
Cell Viability and Counting: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium. Determine cell viability and count using a hemocytometer or an automated cell counter.
-
Preparation for Injection: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at the desired concentration (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.
Tumor Implantation (Subcutaneous Xenograft Model)
-
Animal Acclimatization: Acclimate the mice to the housing facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) or another appropriate anesthetic.
-
Injection: Subcutaneously inject the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions and ensure they recover from anesthesia.
In Vivo Efficacy Study Workflow
Drug Formulation and Administration
-
Formulation: The formulation of the PROTAC SOS1 degrader will depend on its physicochemical properties. Common vehicles for oral (PO) administration include 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution containing DMSO, PEG300, and saline may be used.
-
Dosing: The dosing regimen (dose and frequency) should be determined from pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. Dosing can be once daily (QD) or twice daily (BID).
Efficacy and Tolerability Monitoring
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as a general indicator of toxicity. A significant body weight loss (>15-20%) may necessitate a dose reduction or cessation of treatment.
-
Tumor Growth Inhibition (TGI): TGI is a key efficacy endpoint and is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study, or at specific time points, euthanize the animals and collect tumors, blood (for plasma), and other relevant organs.
-
Western Blotting for SOS1 Degradation:
-
Homogenize tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the percentage of SOS1 degradation relative to the vehicle-treated group.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount them on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against SOS1.
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin (B73222) and visualize under a microscope to assess the level and localization of SOS1 protein expression.
-
-
Downstream Pathway Analysis: To confirm the mechanism of action, analyze the phosphorylation status of downstream effectors like ERK (pERK) in tumor lysates by Western blot or IHC.[3]
Quantitative Data from In Vivo Studies
The following tables summarize the in vivo efficacy data for various PROTAC SOS1 degraders and small molecule inhibitors.
Table 1: In Vivo Efficacy of PROTAC SOS1 Degraders
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | SOS1 Degradation (in vivo) | Reference |
| SIAIS562055 | MIA PaCa-2 Xenograft | 20 mg/kg/day | Dose-dependent inhibition | Sustained degradation | [4][5] |
| MIA PaCa-2 Xenograft | 40 mg/kg/day | Dose-dependent inhibition | Sustained degradation | [4][5] | |
| BTX-6654 | NCI-H358 Xenograft | 2 mg/kg BID (IP) | 37% | >85% | [1] |
| NCI-H358 Xenograft | 10 mg/kg BID (IP) | 57% | >85% | [1] | |
| Degrader 4 | NCI-H358 Xenograft | 30 mg/kg BID | 58.8% | Significant degradation | [6] |
| P7 | Colorectal Cancer Organoids | Not specified | 5-fold more potent than BI-3406 | Up to 92% | [7][8] |
Table 2: In Vivo Efficacy of SOS1 Small Molecule Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BI-3406 | SW620 (KRAS G12V) Xenograft | 50 mg/kg BID | Significant TGI | [3] |
| LoVo (KRAS G13D) Xenograft | 50 mg/kg BID | Significant TGI | [3] | |
| MIA PaCa-2 (KRAS G12C) Xenograft | 50 mg/kg BID | Significant TGI | [3] | |
| A549 (KRAS G12S) Xenograft | 50 mg/kg BID | Significant TGI | [3] | |
| MRTX0902 | NCI-H1435 (NF1 mutant) Xenograft | 25 mg/kg BID (PO) | 50% | [9] |
| NCI-H1435 (NF1 mutant) Xenograft | 50 mg/kg BID (PO) | 73% | [9] | |
| MIA PaCa-2 (KRAS G12C) Xenograft | 25 mg/kg BID (PO) | 41% | [10][11] | |
| MIA PaCa-2 (KRAS G12C) Xenograft | 50 mg/kg BID (PO) | 53% | [10][11] |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of PROTAC SOS1 degraders in animal models. Careful selection of the appropriate cancer model, adherence to detailed experimental protocols, and thorough pharmacodynamic analysis are crucial for obtaining reliable and reproducible data. The quantitative data from existing studies demonstrate the potential of SOS1 degradation as a therapeutic strategy for KRAS-driven cancers and can serve as a benchmark for the development of novel SOS1-targeting therapeutics. Researchers should optimize these protocols based on the specific characteristics of their PROTAC molecules and the chosen cancer models to accelerate the translation of these promising agents into the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing PROTAC SOS1 Degrader-8 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. PROTAC SOS1 degrader-8 is a heterobifunctional molecule designed to selectively target Son of Sevenless homolog 1 (SOS1) for degradation. SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a key proto-oncogene frequently mutated in various cancers. By degrading SOS1, this compound aims to inhibit the MAPK/ERK signaling pathway, which is critical for tumor cell proliferation and survival.
These application notes provide detailed protocols for various imaging and biochemical techniques to visualize and quantify the activity of this compound. The described methods will enable researchers to assess the efficacy of SOS1 degradation, understand its mechanism of action, and evaluate its downstream functional consequences.
Signaling Pathway of PROTAC-Mediated SOS1 Degradation
This compound is composed of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a ternary complex between SOS1, the PROTAC, and the E3 ligase leads to the polyubiquitination of SOS1, marking it for degradation by the 26S proteasome. This catalytic process results in the sustained suppression of SOS1 levels and downstream signaling.
Caption: Mechanism of PROTAC-mediated SOS1 degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes representative data for potent PROTAC SOS1 degraders. Note that specific data for "this compound" is not publicly available, and the values presented are for illustrative purposes based on other published SOS1 degraders.
| Compound ID | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | Western Blot | 98.4 | >90% | [1] |
| PROTAC SOS1 degrader-3 | SW620 | Western Blot | 590 | >90% | [2] |
| PROTAC SOS1 degrader-3 | HCT116 | Western Blot | 750 | >90% | [2] |
| PROTAC SOS1 degrader-3 | SW1417 | Western Blot | 190 | >90% | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to visualize and quantify the activity of this compound.
Protocol 1: Western Blot Analysis of SOS1 Degradation
Western blotting is a standard method to quantify the reduction in total protein levels following PROTAC treatment.
Caption: Workflow for Western Blot analysis of SOS1 degradation.
Materials and Reagents:
-
Cell Line: Human cancer cell line expressing SOS1 (e.g., NCI-H358, SW620).
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
PBS (Phosphate-Buffered Saline): Ice-cold.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody: Anti-SOS1 antibody (e.g., from Cell Signaling Technology #5890[3]).
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
ECL Substrate.
-
Chemiluminescence Imaging System.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 20 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Immunofluorescence Staining for SOS1 Visualization
Immunofluorescence (IF) allows for the visualization of SOS1 protein levels and subcellular localization within intact cells.
Materials and Reagents:
-
Cells grown on coverslips or in imaging plates.
-
This compound.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% normal goat serum in PBS.
-
Primary Antibody: Anti-SOS1 antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG.
-
Nuclear Stain: DAPI.
-
Mounting Medium.
-
Fluorescence Microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible plate.
-
Treat cells with this compound and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with Triton X-100 for 10 minutes.[4]
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.[5]
-
Incubate with the primary anti-SOS1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the SOS1 staining and DAPI.
-
Analyze the fluorescence intensity of SOS1 to qualitatively assess the reduction in protein levels in PROTAC-treated cells compared to controls.
-
Protocol 3: Live-Cell Imaging of SOS1 Degradation using HiBiT/NanoBRET Technology
The HiBiT protein tagging system provides a sensitive and quantitative method for monitoring protein degradation in real-time in living cells.[6][7][8]
Caption: Workflow for live-cell HiBiT-based SOS1 degradation assay.
Materials and Reagents:
-
HiBiT-SOS1 expressing cells: A cell line where the endogenous SOS1 gene is tagged with the HiBiT peptide using CRISPR/Cas9.
-
LgBiT protein: The large subunit of the NanoBiT luciferase.
-
Nano-Glo® Live Cell Assay System: Contains the LgBiT protein and substrate.
-
White, opaque 96-well assay plates.
-
This compound.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Plate the HiBiT-SOS1 expressing cells in a white, opaque 96-well plate at an appropriate density.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the PROTAC solutions to the cells.
-
-
Detection:
-
At desired time points (for endpoint assays) or immediately (for kinetic assays), add the Nano-Glo® Live Cell reagent containing LgBiT and the substrate to the wells.
-
Incubate according to the manufacturer's instructions.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-SOS1 protein.
-
-
Data Analysis:
-
For endpoint assays, normalize the luminescence signal of treated wells to the vehicle control to determine the percentage of remaining SOS1.
-
For kinetic assays, plot the luminescence over time to determine the degradation rate (kdeg) and Dmax.[6]
-
SOS1 Signaling in the MAPK Cascade
SOS1 is a critical upstream activator of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. The following diagram illustrates the position of SOS1 in this cascade and the effect of its degradation.
Caption: SOS1 in the MAPK signaling pathway and its inhibition by PROTAC-mediated degradation.
Conclusion
The imaging and biochemical techniques outlined in these application notes provide a comprehensive toolkit for characterizing the activity of this compound. By employing these methods, researchers can obtain critical data on the potency, efficacy, and mechanism of action of this novel therapeutic agent, thereby facilitating its development for the treatment of KRAS-driven cancers. The combination of quantitative biochemical assays and qualitative imaging techniques will provide a thorough understanding of the cellular effects of SOS1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Degradation [promega.com]
- 8. Innovative Imaging Solutions for Targeted Protein Degradation [promega.sg]
Troubleshooting & Optimization
Technical Support Center: PROTAC Degrader-8 & SOS1 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of Son of sevenless 1 (SOS1) degradation when using PROTAC degrader-8.
Troubleshooting Guide: Lack of SOS1 Degradation
Question: My experiment using PROTAC degrader-8 is not showing any degradation of the target protein, SOS1. What are the potential causes and how can I troubleshoot this issue?
Answer:
A lack of target protein degradation is a common challenge in PROTAC-based experiments and can stem from various factors, from basic experimental setup to complex biological mechanisms. Follow this step-by-step troubleshooting guide to identify the potential cause of the issue.
Phase 1: Initial Checks & Experimental Validation
The first step is to rule out any issues with the experimental reagents and protocol.
1.1. Compound Integrity and Handling:
-
Is the PROTAC degrader-8 compound viable? Improper storage or handling can lead to compound degradation.
-
Action: Use a fresh, validated batch of PROTAC degrader-8. Ensure it has been stored under the recommended conditions.
-
-
Is the compound soluble in your experimental media? Poor solubility can lead to compound precipitation and a lower effective concentration.[1]
-
Action: Visually inspect the media for any precipitate after adding the PROTAC. Test the solubility of the PROTAC in your specific cell culture media.
-
1.2. Cell System Verification:
-
Does your cell line express SOS1 and the necessary E3 ligase? PROTACs are dependent on the presence of both the target protein and the specific E3 ligase they are designed to recruit.[2]
-
Action: Perform a baseline Western blot to confirm the expression of SOS1 in your chosen cell line. You also need to identify which E3 ligase PROTAC degrader-8 recruits (commonly VHL or CRBN) and verify its expression.
-
-
Are the cells healthy and in the optimal growth phase? Cellular stress or over-confluence can impact the ubiquitin-proteasome system.[2]
-
Action: Ensure you are using cells within a consistent and low passage number. Plate cells at a density that avoids confluence during the experiment.
-
1.3. Treatment Conditions:
-
Are the concentration and treatment duration appropriate? The classic dose-response for a PROTAC is a bell-shaped curve, known as the "hook effect," where high concentrations can be less effective than optimal concentrations.[2]
-
Action: Perform a dose-response experiment with a wide range of PROTAC degrader-8 concentrations (e.g., 1 nM to 10 µM). Also, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.[1]
-
Phase 2: Mechanistic Investigation
If initial checks do not resolve the issue, the next step is to investigate the mechanism of action of the PROTAC.
2.1. Target Engagement:
-
Is PROTAC degrader-8 engaging with SOS1 in the cells? The PROTAC must first bind to its target protein.
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to confirm target engagement in a cellular context.[2]
-
2.2. E3 Ligase Engagement:
-
Is PROTAC degrader-8 engaging with the E3 ligase? The other crucial binding event is with the E3 ligase.
-
Action: Similar to target engagement, use biophysical assays like CETSA or NanoBRET to confirm engagement with the specific E3 ligase.
-
2.3. Ternary Complex Formation:
-
Is the ternary complex (SOS1-PROTAC-E3 Ligase) forming effectively? The formation of a stable and productive ternary complex is essential for ubiquitination.[2]
-
Action: Use co-immunoprecipitation (Co-IP) to pull down SOS1 and blot for the E3 ligase (and vice-versa). Proximity-based assays like TR-FRET can also be used to quantify ternary complex formation.[1]
-
2.4. Ubiquitination of SOS1:
-
Is SOS1 being ubiquitinated upon treatment with PROTAC degrader-8? The ultimate goal of the ternary complex is to facilitate the ubiquitination of the target protein.
-
Action: Perform an in-cell ubiquitination assay. This involves treating cells with PROTAC degrader-8 in the presence of a proteasome inhibitor (e.g., MG132), followed by immunoprecipitation of SOS1 and Western blotting for ubiquitin.[2]
-
2.5. Proteasome Activity:
-
Is the proteasome functional in your cells? The final step is the degradation of the ubiquitinated protein by the proteasome.
-
Action: Include a positive control for proteasome-mediated degradation in your experiments. You can also use a proteasome activity assay to directly measure its function in your cell lysates.
-
Summary of Troubleshooting Steps and Expected Outcomes
| Troubleshooting Step | Potential Issue | Expected Outcome if PROTAC is Functional | Next Steps if PROTAC is Not Functional |
| Dose-Response & Time-Course | Suboptimal concentration or time | Clear degradation of SOS1 at an optimal concentration and time point. | Proceed to Mechanistic Investigation. |
| Target & E3 Ligase Expression | Lack of essential proteins | Presence of both SOS1 and the relevant E3 ligase in cell lysates. | Choose a different cell line. |
| Target & E3 Ligase Engagement | PROTAC does not bind its targets | Confirmation of binding via CETSA or NanoBRET. | Redesign the PROTAC molecule. |
| Ternary Complex Formation | Inefficient complex formation | Detection of the ternary complex via Co-IP or TR-FRET. | Modify the linker of the PROTAC. |
| SOS1 Ubiquitination | Lack of ubiquitination | Increased ubiquitination of SOS1 in the presence of a proteasome inhibitor. | Re-evaluate ternary complex geometry; consider a different E3 ligase. |
| Proteasome Activity | Impaired proteasome function | Degradation of a known proteasome substrate (positive control). | Use a different cell line or check for confounding factors in the media. |
Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
This protocol is a standard method to quantify the reduction in SOS1 protein levels.[3]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of PROTAC degrader-8 (and a vehicle control, e.g., DMSO) for a predetermined time.[3]
-
-
Cell Lysis:
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).[2]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[2]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of SOS1 remaining relative to the vehicle control.[2]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[2]
-
Protocol 2: Target Ubiquitination Assay
This assay confirms that PROTAC degrader-8 induces the ubiquitination of SOS1.[2]
-
Cell Treatment:
-
Treat cells with PROTAC degrader-8 at an effective concentration and a vehicle control.
-
Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow ubiquitinated proteins to accumulate.[2]
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer compatible with immunoprecipitation (e.g., a non-denaturing lysis buffer).
-
Incubate the cell lysates with an anti-SOS1 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
-
Western Blot:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering in the PROTAC-treated sample indicates polyubiquitination of SOS1.
-
Visualizations
Caption: Mechanism of action for a PROTAC degrader.
Caption: Simplified SOS1/RAS/MAPK signaling pathway.[4][5]
Caption: Troubleshooting workflow for lack of PROTAC activity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it? A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[2]
Q2: My PROTAC is causing cytotoxicity. Is this related to SOS1 degradation? A2: It's possible. SOS1 is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival.[4][5] Therefore, the degradation of SOS1 could lead to cell cycle arrest or apoptosis, especially in cancer cell lines that are dependent on this pathway. To distinguish between on-target and off-target toxicity, you can use an inactive control PROTAC that does not bind to either SOS1 or the E3 ligase.[6]
Q3: How do I choose the right controls for my experiment? A3: Several controls are essential for interpreting your results accurately:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of SOS1.[3]
-
Inactive Control PROTAC: A molecule that is structurally similar to your active PROTAC but cannot bind to either SOS1 or the E3 ligase. This helps to rule out off-target effects.[6]
-
Positive Control: A known degrader for a different target in your cell line to ensure the ubiquitin-proteasome system is functioning correctly.
Q4: What if I don't know which E3 ligase PROTAC degrader-8 recruits? A4: This is a critical piece of information. You can try to find this in the product datasheet or contact the supplier. If this information is unavailable, you could empirically test for the recruitment of common E3 ligases like VHL or CRBN using Co-IP experiments.
Q5: Could the high synthesis rate of SOS1 be masking the degradation? A5: Yes, if the cell is synthesizing new SOS1 protein at a rate that counteracts the degradation, the net effect might be minimal. A shorter treatment time might reveal more profound degradation before new protein synthesis can compensate.[1] Additionally, you could try to inhibit protein synthesis using a compound like cycloheximide, but be aware of its potential confounding effects on cell health.
References
optimizing PROTAC SOS1 degrader-8 concentration and incubation time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PROTAC SOS1 Degrader-8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the targeted degradation of the Son of sevenless homolog 1 (SOS1) protein.[1][2] It functions by simultaneously binding to the SOS1 protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1, marking it for degradation by the proteasome.[3] This event-driven pharmacology allows for the catalytic degradation of multiple SOS1 protein molecules by a single PROTAC molecule.[4]
Q2: What are the key parameters to determine the optimal concentration of this compound?
A2: The two primary parameters for determining the efficacy of a PROTAC are the DC50 and Dmax.[4]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[4]
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.[4]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the intrinsic properties of the degrader.[5] It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation is observed.[5][6] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation.[5] The half-life of the target protein is also a critical factor; SOS1 has a relatively long half-life of over 18 hours in some cell lines, which may necessitate longer incubation times for significant degradation.[7]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4][8] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with SOS1 alone or the E3 ligase alone) rather than the productive ternary complex (SOS1-PROTAC-E3 ligase) required for degradation.[4] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[4][9]
Q5: What are the critical negative controls to include in my experiments?
A5: Including proper negative controls is crucial for validating the mechanism of action of your PROTAC.[5] Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either the target protein or the E3 ligase, but has similar physical properties.[5]
-
E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase used in the PROTAC, to control for effects independent of target degradation.[5]
-
Target Ligand Only: The small molecule that binds to SOS1, to differentiate between degradation and simple inhibition.[5]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of SOS1, confirming the involvement of the ubiquitin-proteasome system.[5][6]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low SOS1 Degradation Observed | 1. Suboptimal PROTAC Concentration: The concentration used may be too low or in the range of the "hook effect".[9] | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax and to identify a potential "hook effect".[9] |
| 2. Insufficient Incubation Time: The treatment duration may not be long enough to observe significant degradation, especially for a stable protein like SOS1.[7][9] | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal incubation time for maximal degradation.[9] | |
| 3. Low E3 Ligase Expression: The chosen cell line may have low endogenous expression of the E3 ligase recruited by this compound.[5] | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western Blot or qPCR.[4][5] | |
| 4. Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[10] | Consider using a different cell line or performing a cell permeability assay.[11] | |
| 5. Issues with Ternary Complex Formation: The PROTAC may not be effectively bringing together SOS1 and the E3 ligase in a productive orientation.[10] | Perform a target engagement assay (e.g., NanoBRET) to confirm binding to both SOS1 and the E3 ligase in a cellular context.[12] | |
| High Cell Toxicity | 1. PROTAC Concentration is Too High: High concentrations can lead to off-target effects or general cellular stress.[4] | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[4] |
| 2. Off-Target Effects: The PROTAC may be degrading other essential proteins. Pomalidomide-based PROTACs, for example, have been shown to sometimes degrade zinc-finger proteins.[8][13] | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC. Consider performing global proteomics to identify off-target effects.[8][10] | |
| Inconsistent Results Between Replicates | 1. Inconsistent Cell Culture Conditions: Cell passage number, confluency, or health can affect protein expression and the ubiquitin-proteasome system.[10] | Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[10] |
| 2. PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[10] | Assess the stability of your PROTAC in media over the time course of your experiment.[10] | |
| 3. Inaccurate Pipetting: Errors in serial dilutions or treatment administration. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Discrepancy Between Degradation and Phenotypic Effect | 1. SOS1-Independent Signaling: The observed phenotype may be due to off-target effects of the PROTAC rather than SOS1 degradation. | Use negative controls (inactive epimer, E3 ligase ligand only) to confirm the phenotype is dependent on SOS1 degradation. |
| 2. Incomplete Pathway Inhibition: Degradation of SOS1 may not be sufficient to fully inhibit downstream signaling due to pathway redundancy or feedback mechanisms.[14] | Combine this compound with inhibitors of other pathway components (e.g., KRAS inhibitors) to assess for synergistic effects.[15][16] |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in NCI-H358 Cells (24-hour incubation)
| Concentration (nM) | % SOS1 Degradation (Normalized to Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 92% |
| 1000 | 85% (Hook Effect) |
| 10000 | 70% (Hook Effect) |
This table presents hypothetical data for illustrative purposes. Based on this data, the estimated DC50 is approximately 6-8 nM, and the Dmax is around 92% at 100 nM.
Table 2: Hypothetical Time-Course Data for this compound (100 nM) in NCI-H358 Cells
| Incubation Time (hours) | % SOS1 Degradation (Normalized to Vehicle) |
| 2 | 15% |
| 4 | 35% |
| 8 | 65% |
| 16 | 88% |
| 24 | 92% |
| 48 | 85% |
This table presents hypothetical data for illustrative purposes. The data suggests that maximal degradation is achieved around 24 hours of incubation.
Experimental Protocols
Protocol 1: Dose-Response Analysis of SOS1 Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of this compound.
-
Cell Seeding: Seed a suitable cell line (e.g., NCI-H358, which has a KRAS mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[5]
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for the predetermined optimal time (e.g., 24 hours).[5][17]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][5]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[5]
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control.
-
Plot the percentage of SOS1 degradation relative to the vehicle control against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5]
-
Protocol 2: Time-Course Experiment for SOS1 Degradation
This protocol is designed to identify the optimal treatment duration for SOS1 degradation.
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.[5]
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 or Dmax concentration).[5]
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[5]
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point.
-
Data Analysis:
-
Quantify and normalize the SOS1 band intensity for each time point.
-
Plot the percentage of SOS1 degradation against time to determine the optimal incubation period.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for optimizing concentration and time.
Caption: Simplified SOS1 signaling pathway and point of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SOS1 PROTAC降解剂 | MCE [medchemexpress.cn]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ras-specific exchange factors mouse Sos1 (mSos1) and mSos2 are regulated differently: mSos2 contains ubiquitination signals absent in mSos1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming the "Hook Effect" with PROTAC SOS1 Degrader-8
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing PROTAC SOS1 degrader-8. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a bell-shaped dose-response curve, where maximal degradation (Dmax) is achieved at an intermediate concentration, and further increases in concentration are less effective.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. For a PROTAC to be effective, it must form a productive ternary complex, bringing together the target protein (SOS1) and an E3 ubiquitin ligase. However, at excessive concentrations, the PROTAC is more likely to form two separate binary complexes: one with SOS1 and another with the E3 ligase. These binary complexes are unable to induce ubiquitination and subsequent degradation of the target protein, thus reducing the overall degradation efficiency.
Q3: Why is it crucial to understand and mitigate the hook effect?
A3: Failing to account for the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be incorrectly deemed inactive if tested at concentrations that are too high. Understanding this effect is essential for accurately determining key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Q4: What are the components of this compound?
A4: this compound is a heterobifunctional molecule composed of a ligand that binds to the SOS1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase[1].
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed in my SOS1 degradation assay.
-
Likely Cause: This is a classic manifestation of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your experiment includes a wide range of concentrations, including very low (pM to nM) and very high (µM) ranges, to fully characterize the bell-shaped curve.
-
Fine-tune Concentrations: Perform a more granular titration around the optimal concentration to precisely determine the DC50 and Dmax.
-
Issue 2: Weak or no degradation of SOS1 is observed at expectedly active concentrations.
-
Likely Cause: The concentrations tested may be on the high end of the dose-response curve, where the hook effect is prominent.
-
Troubleshooting Steps:
-
Test Lower Concentrations: Prepare serial dilutions to test significantly lower concentrations of this compound (e.g., from 10 µM down to 1 pM).
-
Verify Ternary Complex Formation: Use Co-Immunoprecipitation (Co-IP) to confirm the formation of the SOS1-PROTAC-E3 ligase ternary complex at different concentrations. A decrease in the ternary complex at higher concentrations would confirm the hook effect.
-
Check E3 Ligase Expression: Confirm that the recruited E3 ligase is expressed at sufficient levels in your cell line using Western blotting.
-
Issue 3: How can the hook effect be mitigated in my experimental design?
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Once the optimal concentration for maximal degradation is identified from a full dose-response curve, use this concentration for subsequent experiments.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics of degradation.
-
Quantitative Data Summary
While specific DC50 and Dmax values for this compound are not yet publicly available, the following table summarizes the efficacy of other reported SOS1 degraders to provide a comparative context for your experiments.
| PROTAC Name | Cell Line | DC50 | Dmax | Reference |
| PROTAC SOS1 degrader-1 | Various KRAS-mutant cells | 98.4 nM | N/A | --INVALID-LINK--[2] |
| PROTAC SOS1 degrader-3 | SW620 | 0.59 µM | >90% | --INVALID-LINK--[3][4] |
| PROTAC SOS1 degrader-3 | HCT116 | 0.75 µM | >90% | --INVALID-LINK--[3][4] |
| PROTAC SOS1 degrader-3 | SW1417 | 0.19 µM | >90% | --INVALID-LINK--[3][4] |
Experimental Protocols
Western Blotting for SOS1 Degradation
This protocol is for determining the extent of SOS1 degradation following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the SOS1 signal to the loading control. Plot the normalized SOS1 levels against the PROTAC concentration.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the SOS1-PROTAC-E3 ligase ternary complex.
Materials:
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or sample loading buffer
Procedure:
-
Cell Treatment: Treat cells with the optimal and a high concentration of this compound, and a vehicle control. Pre-treatment with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC can help stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase or a control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-SOS1 antibody to detect the co-immunoprecipitated SOS1.
Visualizations
Caption: Mechanism of SOS1 protein degradation mediated by this compound.
Caption: The "hook effect": optimal vs. high PROTAC concentrations.
Caption: A troubleshooting workflow for the PROTAC hook effect.
References
improving cell permeability of PROTAC SOS1 degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PROTAC SOS1 degrader-8, with a specific focus on improving its cell permeability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly those related to cell permeability and degradation efficacy.
Q1: My this compound shows good biochemical binding but poor degradation of SOS1 in cellular assays. What is the likely cause?
A: A frequent reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules that often fall "beyond the Rule of Five," possessing high molecular weights and polar surface areas that can hinder their passage across the cell membrane.[2] Even with high in vitro binding affinity to SOS1 and the E3 ligase, insufficient intracellular concentration will result in suboptimal ternary complex formation and, consequently, poor degradation.
Q2: How can I experimentally assess the cell permeability of my this compound?
A: Two standard assays are recommended to quantify the permeability of your PROTAC:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium. It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms.
Detailed protocols for both assays are provided in the "Experimental Protocols" section.
Q3: My experimental results indicate low permeability for this compound. What strategies can I employ to improve its cellular uptake?
A: Several rational design strategies can be implemented to enhance the cell permeability of this compound:
-
Linker Modification: The linker region is a key determinant of a PROTAC's physicochemical properties.
-
Reduce Polarity: Replacing polar functional groups within the linker with more lipophilic moieties can improve passive diffusion.
-
Introduce Rigidity: Incorporating cyclic structures, such as piperazines, into the linker can reduce conformational flexibility.[2][3] A more rigid conformation can shield polar atoms, presenting a less polar surface to the cell membrane and thereby enhancing permeability.[2][4]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with ester bonds can reduce the number of hydrogen bond donors, which is often beneficial for permeability.
-
-
Prodrug Approach: Masking polar functional groups on the PROTAC with lipophilic, cleavable moieties can create a more membrane-permeable prodrug. Once inside the cell, endogenous enzymes cleave these groups to release the active PROTAC.[5]
Q4: I am observing a "hook effect" with my this compound, where degradation decreases at higher concentrations. Is this related to permeability?
A: The hook effect is not directly a permeability issue but is a common phenomenon with PROTACs. It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (SOS1-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex required for degradation. While not a permeability problem, it's crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a heterobifunctional molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein.[3] It consists of a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing SOS1 and the E3 ligase into close proximity, it facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome.
Q2: What is the role of SOS1 in cellular signaling?
A: SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[6] By promoting the exchange of GDP for GTP on RAS, SOS1 activates downstream signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 axis is implicated in various cancers.[7]
Q3: Why was a VHL E3 ligase ligand likely chosen for this compound?
A: The choice between E3 ligase ligands like those for von Hippel-Lindau (VHL) and Cereblon (CRBN) depends on several factors. VHL-based PROTACs have been extensively studied and their structural biology is well-understood. The physicochemical properties of VHL ligands, while generally larger and more polar than some CRBN ligands, can be modulated through linker design to achieve desired permeability and degradation profiles.[2][] The expression levels of VHL in the target cells are also a key consideration.
Q4: What are the key physicochemical properties of PROTACs that influence cell permeability?
A: Due to their large size, the traditional Lipinski's Rule of Five is often not applicable to PROTACs. Key factors influencing their permeability include:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion.
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally favorable for membrane permeability.
-
Hydrogen Bond Donors (HBDs): Reducing the number of HBDs can improve permeability.
-
Lipophilicity (logP/logD): A balance is required; while increased lipophilicity can enhance membrane association, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Conformational Flexibility: Rigidifying the molecule can lead to a more favorable conformation for membrane passage by masking polar groups.[2][4]
Data Presentation
The following table presents representative permeability data for a series of VHL-based PROTACs with varying linker compositions. This data illustrates the impact of linker design on cell permeability, a key factor in the efficacy of PROTACs like SOS1 degrader-8. The "In cellulo / in vitro ratio" serves as a surrogate for passive cell permeability, with a lower ratio indicating higher permeability.[2]
| PROTAC | Linker Composition | In cellulo / in vitro ratio | Permeability Classification |
| 1 | Flexible, non-polar | 100 | Low |
| 2 | Flexible, polar | 1 | High |
| 3 | Semi-rigid, non-polar | 10 | Medium-High |
| 4 | Rigid, non-polar | 30 | Medium-Low |
| 5 | Rigid, polar | 30 | Medium-Low |
| 6 | Flexible, ether-based | 30 | Medium-Low |
| 7 | Flexible with tertiary amine | 10 | Medium-High |
| 8 | Rigid with piperidine | 10 | Medium-High |
| 9 | Amide-containing | 1 | High |
Data is representative for a series of VHL-based PROTACs and is intended for illustrative purposes.[2]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor plates
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Prepare the PAMPA plate: Coat the filter membrane of the donor plate with the phospholipid solution and allow it to impregnate.
-
Prepare solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in PBS. Prepare a drug-free PBS solution for the acceptor plate.
-
Assemble the assay: Add the PROTAC solution to the donor wells and the drug-free PBS to the acceptor wells. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = theoretical equilibrium concentration
-
Caco-2 Permeability Assay
This protocol provides a method for evaluating both passive and active transport of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
This compound
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (donor) chamber and fresh transport buffer to the basolateral (acceptor) chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral (donor) chamber and fresh transport buffer to the apical (acceptor) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
The Papp is calculated similarly to the PAMPA assay.
-
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
Signaling Pathway
Caption: SOS1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for assessing the cell permeability of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor cellular activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing off-target effects of PROTAC SOS1 degrader-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of PROTAC SOS1 degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the Son of Sevenless 1 (SOS1) protein. It consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase. By forming a ternary complex between SOS1 and the E3 ligase, this compound facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The intended outcome is the suppression of downstream signaling pathways, primarily the RAS/MAPK pathway, which is often hyperactivated in cancer.
Q2: What are the potential sources of off-target effects for this compound?
A2: Off-target effects of PROTACs like SOS1 degrader-8 can arise from several sources:
-
Warhead-related off-targets: The SOS1-binding moiety may have affinity for other proteins with similar structural motifs.
-
E3 ligase ligand-related off-targets: If this compound utilizes a pomalidomide-based E3 ligase ligand, it may induce the degradation of endogenous substrates of that E3 ligase, such as zinc finger proteins.[1]
-
Formation of alternative ternary complexes: The PROTAC could induce the degradation of proteins other than SOS1 by forming a ternary complex with them and the E3 ligase.
-
Downstream signaling perturbations: The degradation of SOS1 will impact the intricate SOS1 signaling network, which could be misinterpreted as off-target effects.[2]
Q3: How can I begin to investigate if my observed phenotype is due to an off-target effect?
A3: A logical first step is to use a negative control compound. This could be an epimer of this compound that does not bind to the E3 ligase but retains its ability to bind to SOS1. If the phenotype persists with the negative control, it is likely not due to the degradation of SOS1 and could be an off-target effect of the SOS1-binding warhead. Additionally, performing a dose-response analysis for both SOS1 degradation and the observed phenotype can be informative. A significant difference in the potency for these two readouts may suggest an off-target effect.
Q4: What is the "hook effect" and how can it influence my results?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex.[3] This can lead to misleading results in cell viability or signaling assays if an inappropriate concentration is used. It is crucial to perform a full dose-response curve for target degradation to identify the optimal concentration range.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity or Phenotype
Problem: You observe a significant cellular phenotype (e.g., cytotoxicity, morphological changes) that seems disproportionate to the level of SOS1 degradation or occurs at concentrations where SOS1 is not significantly degraded.
Possible Cause: Off-target protein degradation or inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Experimental Protocols:
-
Dose-Response Analysis for SOS1 Degradation and Cellular Viability:
-
Objective: To determine and compare the half-maximal degradation concentration (DC50) of SOS1 and the half-maximal effective concentration (EC50) for the observed phenotype.
-
Methodology:
-
Seed cells in appropriate culture plates.
-
Treat cells with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
For SOS1 degradation, lyse the cells and perform Western blot analysis to quantify SOS1 protein levels relative to a loading control.
-
For cellular viability, use a suitable assay such as MTT or CellTiter-Glo.
-
Plot the data and determine the DC50 and EC50 values.
-
-
Data Presentation (Hypothetical):
-
| Compound | DC50 for SOS1 (nM) | EC50 for Viability (nM) |
| This compound | 50 | 500 |
| Negative Control | >10,000 | >10,000 |
-
Global Proteomics by Mass Spectrometry (LC-MS/MS):
-
Objective: To identify and quantify all proteins that are degraded upon treatment with this compound in an unbiased manner.
-
Methodology:
-
Treat cells with this compound at a concentration that gives maximal SOS1 degradation (Dmax) and a vehicle control. Include the negative control compound as well. A shorter treatment time (e.g., 6-8 hours) is recommended to enrich for direct degradation targets.[4]
-
Lyse the cells, extract proteins, and digest them into peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the samples by LC-MS/MS.
-
Process the data to identify and quantify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
-
Data Presentation (Hypothetical):
-
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| SOS1 | -3.5 | <0.001 |
| ZFP91 | -2.8 | <0.01 |
| CDK6 | -0.2 | 0.45 |
| BRD4 | -0.1 | 0.89 |
Guide 2: No or Poor SOS1 Degradation
Problem: You do not observe significant degradation of SOS1 protein by Western blot.
Possible Causes:
-
Low cell permeability of the PROTAC.
-
Inefficient ternary complex formation.
-
Low expression of the recruited E3 ligase in the cell line.
-
Instability of the PROTAC molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of SOS1 degradation.
Experimental Protocols:
-
Western Blot for E3 Ligase Expression:
-
Objective: To confirm that the E3 ligase recruited by this compound is expressed in the cell line of choice.
-
Methodology:
-
Lyse untreated cells from the cell line being used.
-
Perform a Western blot using a validated antibody against the E3 ligase (e.g., VHL or CRBN).
-
Include a positive control cell line known to express the E3 ligase.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that this compound binds to SOS1 in a cellular context.[5][6]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for SOS1.
-
Binding of the PROTAC to SOS1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
-
Data Presentation (Hypothetical):
-
| Treatment | Temperature (°C) | Soluble SOS1 (Normalized Intensity) |
| Vehicle | 45 | 1.0 |
| Vehicle | 50 | 0.8 |
| Vehicle | 55 | 0.4 |
| Vehicle | 60 | 0.1 |
| This compound | 45 | 1.0 |
| This compound | 50 | 0.95 |
| This compound | 55 | 0.8 |
| This compound | 60 | 0.5 |
Signaling Pathways
SOS1 Signaling Pathway and the Mechanism of Action of this compound
Caption: SOS1 signaling pathway and PROTAC-mediated degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing solvent toxicity in PROTAC SOS1 degrader-8 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC SOS1 degrader-8. The focus of this guide is to address specific issues that may be encountered during experiments, with a core emphasis on minimizing solvent toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO first. For cell-based assays, this stock solution should be serially diluted in your aqueous buffer or cell culture medium to the final working concentration.
Q2: What is the maximum permissible concentration of DMSO in cell culture experiments?
A2: To minimize solvent toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[1][2] Most cell lines can tolerate up to 0.5% DMSO, but this can vary, and primary cells are often more sensitive.[2] High concentrations of DMSO (e.g., >1%) can significantly impact cell viability and experimental outcomes.[3][4][5]
Q3: Are there any less toxic alternatives to DMSO for solubilizing this compound?
A3: While DMSO is the most common solvent, other options can be explored if toxicity is a concern. Alternatives include dimethylformamide (DMF) and dioxane.[6][7] For some applications, co-solvent formulations using agents like PEG300 and Tween-80 can improve solubility in aqueous solutions while minimizing the final DMSO concentration.[1] Newer, less toxic solvents like Cyrene™ and zwitterionic liquids (ZILs) are also emerging as potential alternatives.[8] However, the suitability of these alternatives for this compound would need to be empirically determined.
Q4: How can I confirm that the observed degradation of SOS1 is due to the PROTAC's mechanism of action?
A4: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[1][9] If the degradation of SOS1 is prevented or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation pathway.[1][9] Additionally, performing a co-immunoprecipitation (co-IP) experiment can verify the formation of the ternary complex between SOS1, the PROTAC, and the E3 ligase.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, with a focus on issues related to solvent toxicity and compound handling.
Issue 1: High background toxicity or poor cell viability in control wells.
-
Potential Cause: The concentration of the vehicle solvent (e.g., DMSO) is too high.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (ideally ≤ 0.1%).
-
Perform a Vehicle Titration: Conduct a dose-response experiment with the vehicle solvent alone to determine the maximum tolerated concentration for your specific cell line.
-
Reduce Incubation Time: Longer exposure to even low levels of DMSO can increase toxicity.[4] Consider reducing the treatment duration if experimentally feasible.
-
Explore Alternative Solvents: If DMSO toxicity persists even at low concentrations, consider testing alternative, less toxic solvents.
-
Issue 2: Precipitate formation upon dilution of the PROTAC stock solution.
-
Potential Cause: PROTACs, due to their high molecular weight and lipophilicity, often have poor aqueous solubility.[1] The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.[1]
-
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure thorough mixing at each step.
-
Use Co-solvents: Prepare a co-solvent formulation. For example, a high-concentration stock in 100% DMSO can be mixed with PEG300 before adding to the aqueous solution.[1]
-
Reduce Serum Concentration: If using a cell culture medium with fetal bovine serum (FBS), consider reducing the serum percentage during treatment, as serum proteins can sometimes interact with the compound and contribute to precipitation.[1]
-
Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.
-
Issue 3: Inconsistent or non-reproducible degradation of SOS1.
-
Potential Cause: Inconsistent dosing due to solubility issues or the "hook effect" at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Before each experiment, ensure your PROTAC stock solution is fully dissolved. Gentle warming or sonication may be necessary.
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations, including very low nanomolar concentrations. This will help identify the optimal concentration for degradation and reveal a potential "hook effect," where degradation efficiency decreases at higher concentrations.[9][11]
-
Verify Cell Health: Ensure that the cells are healthy and within a consistent passage number range, as cellular stress can affect the ubiquitin-proteasome system.
-
Quantitative Data Summary
| Parameter | PROTAC SOS1 Degrader-1 | Reference |
| DC50 (NCI-H358 cells) | 98.4 nM | [12] |
| IC50 (NCI-H358 cells) | 0.525 µM | [12] |
| IC50 (MIA-PaCa2 cells) | 0.218 µM | [12] |
| IC50 (AsPC-1 cells) | 0.307 µM | [12] |
| IC50 (SK-LU-1 cells) | 0.115 µM | [12] |
| IC50 (SW620 cells) | 0.199 µM | [12] |
| IC50 (A549 cells) | 0.232 µM | [12] |
| Solvent | Recommended Final Concentration in Cell Culture | Notes | Reference |
| DMSO | ≤ 0.1% | Most common solvent for PROTACs. Toxicity is dose and time-dependent. | [1][2][4] |
| DMF | Empirically determined | Alternative to DMSO. | [6] |
| Dioxane | Empirically determined | Alternative to DMSO. | [7] |
| Ethanol | Empirically determined | Can be used in small amounts. | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.[13]
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Replace the existing medium with the medium containing the various concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for SOS1 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Use an ECL substrate to detect the chemiluminescent signal with an imaging system.
-
Analysis: Quantify the band intensity for SOS1 and normalize it to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for this compound experiments.
Caption: Troubleshooting logic for solvent-induced toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
issues with PROTAC SOS1 degrader-8 stability in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of PROTAC SOS1 degrader-8 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results with this compound in my cell-based assays. Could this be a stability issue?
A: Yes, inconsistent results, such as variable levels of SOS1 degradation or unexpected cytotoxicity, can be indicative of stability issues with your PROTAC. PROTACs are complex molecules that can be susceptible to degradation or aggregation in aqueous environments like cell culture media.[1][2] Factors such as the composition of the media, incubation time, and handling procedures can all influence the stability and, consequently, the activity of the degrader.
Q2: What are the common reasons for PROTAC instability in cell culture media?
A: Several factors can contribute to the instability of PROTACs in cell culture media:
-
Hydrolysis: The linker or the E3 ligase ligand of the PROTAC can be susceptible to hydrolysis, especially with prolonged incubation at 37°C.[1] For instance, some ligands used for the E3 ligase Cereblon (CRBN) can be hydrolytically unstable.[1]
-
Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs may have poor solubility in aqueous media, leading to precipitation or aggregation.[1][3] Aggregates are generally inactive and can lead to inconsistent results.[1]
-
Metabolic Degradation: Cell culture media containing serum may contain enzymes that can metabolize the PROTAC.[1] Furthermore, cells themselves can metabolize the compound.
-
Adsorption to Plastics: The hydrophobic nature of some PROTACs can lead to their adsorption to the surface of plastic labware, reducing the effective concentration in the media.
Q3: How can I determine if my this compound is degrading in my cell culture media?
A: The most direct way to assess the stability of your PROTAC in cell culture media is to perform a time-course experiment. This involves incubating the PROTAC in your specific cell culture media at 37°C and taking samples at different time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the intact PROTAC in the samples can then be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the concentration of the parent compound over time would indicate instability.
Q4: My this compound shows good degradation of SOS1 at early time points, but the effect diminishes over time. What could be the cause?
A: This observation strongly suggests that your PROTAC is unstable in the cell culture conditions over the duration of your experiment. The initial degradation is likely due to the presence of the intact PROTAC, but as it degrades, its effective concentration decreases, leading to a reduction in SOS1 degradation. It is also possible that the cells are developing resistance mechanisms, but compound instability is a more common initial cause.
Troubleshooting Guide
If you suspect that the stability of this compound is affecting your experimental results, follow this troubleshooting guide.
Step 1: Initial Checks and Optimization
-
Visual Inspection for Precipitation: Before adding the PROTAC to your cells, visually inspect the stock solution and the final dilution in the cell culture media. Look for any signs of precipitation or cloudiness. If precipitation is observed, consider preparing a fresh dilution or adjusting the solvent.[2]
-
Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced precipitation or cytotoxicity.[2]
-
Freshly Prepare Solutions: Always prepare fresh dilutions of the PROTAC in cell culture media immediately before use. Avoid storing diluted PROTAC solutions for extended periods.
Step 2: Experimental Troubleshooting Workflow
If the initial checks do not resolve the issue, a more systematic experimental approach is recommended. The following workflow can help you identify and address the root cause of the instability.
Caption: A logical workflow for troubleshooting PROTAC instability issues.
Step 3: Quantitative Assessment of Stability
To obtain a clearer picture of the stability of your this compound, consider performing the following quantitative experiments.
| Buffer/Media | Solubility (µM) | Method |
| Phosphate Buffered Saline (PBS), pH 7.4 | 5 | Nephelometry |
| DMEM + 10% FBS | 25 | LC-MS/MS |
| RPMI + 10% FBS | 20 | LC-MS/MS |
| Time (hours) | Remaining PROTAC (%) in DMEM + 10% FBS | Remaining PROTAC (%) in RPMI + 10% FBS |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 8 | 70 | 65 |
| 24 | 40 | 35 |
| 48 | 15 | 10 |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of this compound in different aqueous buffers and cell culture media.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture media of interest (e.g., DMEM, RPMI) with and without serum
-
96-well plates (clear bottom for nephelometry, or standard plates for LC-MS analysis)
-
Plate reader capable of nephelometry (optional)
-
LC-MS/MS system
Methodology:
-
Prepare a series of dilutions of the PROTAC stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each dilution to the aqueous buffer or media in a 96-well plate to achieve the desired final concentrations.
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), with gentle shaking.
-
For Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
For LC-MS/MS: After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated LC-MS/MS method.
Protocol 2: Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture media of interest (with and without serum)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (B52724) with an internal standard for quenching
Methodology:
-
Prepare a solution of this compound in the desired cell culture media at a relevant concentration (e.g., 1 µM).
-
Aliquot the solution into multiple vials, one for each time point.
-
Place the vials in a 37°C incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Immediately quench the sample by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched sample to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the intact PROTAC.
-
Plot the percentage of remaining PROTAC against time to determine the stability profile.
Caption: Experimental workflow for assessing PROTAC stability in cell culture media.
Signaling Pathway and Mechanism of Action
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. The degrader forms a ternary complex with SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. Instability of the PROTAC can disrupt this process at the very first step.
Caption: The mechanism of action for PROTAC-mediated degradation of SOS1.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for SOS1 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when studying SOS1 degradation via Western blotting.
Frequently Asked Questions (FAQs)
Q1: My SOS1 band appears faint or is completely absent. What are the possible causes and solutions?
A weak or absent SOS1 signal can stem from several factors, from sample preparation to antibody issues.[1][2]
-
Low Protein Expression: The cell line or tissue used may have low endogenous levels of SOS1. Confirm the expected expression level in your model system by consulting resources like The Human Protein Atlas or BioGPS.[3] Consider using a positive control lysate from a cell line known to express high levels of SOS1.[3]
-
Insufficient Protein Load: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[3] For detecting changes in protein levels, it may be necessary to load a higher amount.
-
Protein Degradation during Sample Preparation: SOS1 can be susceptible to degradation by proteases released during cell lysis.[3][4] To minimize this, always work on ice, use fresh lysis buffer supplemented with a protease inhibitor cocktail, and proceed with sample processing promptly.[3][4][5]
-
Suboptimal Antibody Dilution: The primary antibody concentration may not be optimal. Titrate the antibody to find the ideal concentration. For many commercially available SOS1 antibodies, a starting dilution of 1:500 to 1:2000 is recommended for Western blotting.[6][7]
-
Inefficient Protein Transfer: Larger proteins like SOS1 (approximately 150-170 kDa) may transfer less efficiently from the gel to the membrane.[4] Ensure proper transfer conditions, including transfer time and voltage, and consider using a wet transfer system for large proteins.
-
Improper Antibody Storage: Ensure your primary and secondary antibodies have been stored correctly according to the manufacturer's instructions and have not expired.[8] Avoid repeated freeze-thaw cycles.
Q2: I'm observing multiple bands in my Western blot for SOS1. What could be the reason?
The appearance of multiple bands can be due to protein isoforms, post-translational modifications, protein degradation, or non-specific antibody binding.[1][3][9]
-
Protein Isoforms or Splice Variants: Some tissues or cell types may express different isoforms or splice variants of SOS1, which can migrate at different molecular weights.[3]
-
Protein Degradation: If samples are not handled properly, degradation products may appear as lower molecular weight bands.[9] The use of fresh samples and protease inhibitors is crucial.[3][5]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. To mitigate this, try optimizing the antibody concentration, increasing the stringency of the washing steps, or using a different blocking buffer.[5][8] Running a secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is the source of non-specific bands.[9]
-
Post-Translational Modifications: Phosphorylation or other modifications can alter the migration of SOS1 in the gel.
Q3: The background on my Western blot is high, making it difficult to see the SOS1 band. How can I reduce the background?
High background can be caused by several factors in the Western blotting procedure.[1][8]
-
Inadequate Blocking: Blocking is essential to prevent non-specific antibody binding to the membrane. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[8] Some antibodies may have specific blocking buffer recommendations on their datasheet.[4]
-
Antibody Concentration is Too High: An excessively high concentration of the primary or secondary antibody can lead to high background.[8] Try reducing the antibody concentration.
-
Insufficient Washing: The washing steps are critical for removing unbound antibodies. Increase the number and duration of washes with TBST.[8][9]
-
Membrane Handling: Handle the membrane carefully with forceps to avoid contamination.[8] Ensure the membrane does not dry out at any point during the procedure.[9]
Q4: My results for SOS1 degradation are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often arise from minor variations in the experimental protocol.
-
Standardize Cell Culture Conditions: Ensure that cells are seeded at the same density and are at a similar confluency at the time of treatment.
-
Consistent Lysate Preparation: Use the same lysis buffer, protease inhibitors, and protein quantification method for all experiments.[3] Ensure complete cell lysis.
-
Precise Timing of Treatments: For time-course experiments, be meticulous with the timing of drug additions and cell harvesting.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to normalize for differences in protein loading between lanes.
-
Detailed Record Keeping: Maintain a detailed laboratory notebook to track all experimental parameters.
Experimental Protocols
Protocol 1: Cycloheximide (B1669411) (CHX) Chase Assay for SOS1 Degradation
This protocol is used to determine the half-life of SOS1 by inhibiting new protein synthesis with cycloheximide and observing the protein's degradation over time.[10][11]
Materials:
-
Cells expressing SOS1
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[12]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3][13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against SOS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to 80-90% confluency.[12]
-
Treat the cells with cycloheximide at a final concentration of 50 µg/mL.[12][14] A DMSO vehicle control should be run in parallel.[12]
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time points may need to be determined empirically.
-
For each time point, wash the cells with ice-cold PBS and then lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[12][14]
-
Clear the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.[12][14]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) for each time point onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[11] Normalize the SOS1 signal to the loading control for each time point. The 0-hour time point is set to 100%, and the SOS1 levels at subsequent time points are expressed as a percentage of the 0-hour level.
Protocol 2: Determining the SOS1 Degradation Pathway
This protocol helps to determine whether SOS1 is degraded via the proteasome or the lysosome by using specific inhibitors.[15]
Materials:
-
Cells expressing SOS1
-
Complete cell culture medium
-
Proteasome inhibitor: MG132 (stock solution in DMSO)
-
Lysosome inhibitor: Chloroquine or Bafilomycin A1 (stock solutions in DMSO or water)
-
Cycloheximide (CHX)
-
Other reagents as listed in Protocol 1.
Procedure:
-
Seed cells as described in Protocol 1.
-
Pre-treat the cells with either the proteasome inhibitor (e.g., 10 µM MG132) or the lysosome inhibitor (e.g., 50 µM Chloroquine) for 1-2 hours.[16][17] A vehicle control (DMSO) should be included.
-
After the pre-treatment, add cycloheximide (50 µg/mL) to all wells.
-
Harvest cells at a predetermined time point where significant degradation is normally observed (e.g., 8 or 12 hours, based on the CHX chase assay).
-
Prepare cell lysates and perform Western blotting for SOS1 and a loading control as described in Protocol 1.
-
Interpretation of Results:
-
If the degradation of SOS1 is blocked in the presence of MG132 but not the lysosome inhibitor, it suggests that SOS1 is primarily degraded by the proteasome.
-
If the degradation is blocked by the lysosome inhibitor but not MG132, it indicates lysosomal degradation.
-
If both inhibitors partially block degradation, it may suggest that both pathways are involved.
-
Data Presentation
Table 1: Recommended Antibody Dilutions and Reagent Concentrations
| Reagent | Application | Recommended Starting Concentration/Dilution | Reference |
| Anti-SOS1 Primary Antibody | Western Blot | 1:500 - 1:10000 | [6][7][18][19] |
| HRP-conjugated Secondary Antibody | Western Blot | 1:2000 - 1:10000 | Manufacturer's recommendation |
| Cycloheximide (CHX) | Protein Synthesis Inhibition | 50 µg/mL | [12][14] |
| MG132 | Proteasome Inhibitor | 1-10 µM | [16][17] |
| Chloroquine | Lysosome Inhibitor | 50-100 µM | General laboratory practice |
| Bafilomycin A1 | Lysosome Inhibitor | 100-200 nM | General laboratory practice |
Table 2: Lysis Buffer Selection Guide
| Protein Location | Recommended Lysis Buffer | Key Components | Reference |
| Whole Cell / Membrane-bound | RIPA Buffer | NP-40, Sodium deoxycholate | [13][20][21] |
| Cytoplasmic | Tris-HCl or NP-40 Buffer | Tris-HCl, NP-40 | [13][21] |
| Nuclear | RIPA Buffer | NP-40, Sodium deoxycholate | [13][21] |
Mandatory Visualizations
Caption: EGF-induced SOS1 signaling pathway.
Caption: Cycloheximide chase assay workflow.
Caption: Troubleshooting guide for SOS1 Western blots.
References
- 1. bosterbio.com [bosterbio.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. biocompare.com [biocompare.com]
- 6. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 7. novusbio.com [novusbio.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. The basics of Proteasomes, Lysosomes, and the therapeutics that can target them! [omic.ly]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. SOS1 (D3T7T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. novusbio.com [novusbio.com]
- 20. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 21. bio-rad.com [bio-rad.com]
PROTAC Experiments: A Technical Support Center for Optimizing Lysis Buffers
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing lysis buffers and troubleshooting common issues in PROTAC (Proteolysis Targeting Chimera) experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format, alongside comprehensive experimental protocols and data tables to support your research.
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is most suitable for PROTAC experiments?
A1: The choice of lysis buffer is critical and depends on the subcellular localization of your target protein.[1] For whole-cell lysates containing cytoplasmic, membrane-bound, nuclear, or mitochondrial proteins, RIPA (Radioimmunoprecipitation Assay) buffer is a robust and commonly used option due to its strong denaturing capabilities.[1][2][3][4] For cytoplasmic proteins, a gentler buffer like one containing Tris-HCl may be advantageous.[3] It is always recommended to empirically test different buffers to find the optimal conditions for your specific protein of interest.[1]
Q2: Why is it crucial to add protease and phosphatase inhibitors to the lysis buffer?
A2: During cell lysis, endogenous proteases and phosphatases are released, which can lead to the degradation of your target protein and alter its phosphorylation state.[1][5] To ensure the integrity of your protein sample, it is essential to supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors immediately before use.[1][2][6]
Q3: How can I be sure that the observed protein depletion is due to proteasomal degradation?
A3: To confirm that the PROTAC-mediated protein depletion is dependent on the proteasome, you should include a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132).[7][8] A rescue of the target protein level in the presence of the proteasome inhibitor confirms that the degradation is occurring via the ubiquitin-proteasome system.[9]
Q4: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A4: The "hook effect" is a phenomenon where at very high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the essential ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation efficiency.[7][8][10] To mitigate this, it is crucial to perform a full dose-response curve with a wide range of PROTAC concentrations, including lower ones, to identify the optimal concentration for maximal degradation.[7][11]
Troubleshooting Guide
Problem 1: No degradation of the target protein is observed after PROTAC treatment.
-
Question: I've treated my cells with the PROTAC, but the Western blot shows no change in my target protein levels. What could be wrong?
-
Answer: Several factors could contribute to a lack of degradation.[7] Consider the following troubleshooting steps:
-
Verify Ternary Complex Formation: The formation of a stable ternary complex is essential for PROTAC activity.[7][8] If this complex doesn't form, degradation will not occur.[7] Consider performing co-immunoprecipitation (Co-IP) or biophysical assays like TR-FRET to confirm complex formation.[7][8]
-
Check E3 Ligase Expression: The E3 ligase recruited by your PROTAC must be expressed in your cell line.[12] Verify the expression levels of the relevant E3 ligase (e.g., VHL or Cereblon) via Western blot or qPCR.
-
Optimize Treatment Time: An incubation time of 8-24 hours is typically sufficient for degradation to occur.[7] However, for some targets, a shorter time point (<6 hours) may reveal more significant degradation before new protein synthesis compensates.[7] Conduct a time-course experiment to find the optimal window.[11]
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[8][13] If the PROTAC cannot efficiently enter the cell, it will not be able to engage its target.
-
Confirm Proteasome Activity: Ensure that the proteasome is active in your cells by including a positive control, such as a known proteasome inhibitor like MG132.[7]
-
Problem 2: Incomplete or partial degradation of the target protein.
-
Question: I'm seeing some degradation, but a significant amount of my target protein remains. How can I improve the degradation efficiency?
-
Answer: Incomplete degradation can be due to several factors:[7]
-
High Protein Synthesis Rate: The cell might be synthesizing new target protein at a rate that counteracts the PROTAC-mediated degradation.[7] A time-course experiment can help identify the point of maximal degradation.[7]
-
The "Hook Effect": As mentioned in the FAQs, excessively high PROTAC concentrations can be counterproductive.[7] Perform a detailed dose-response curve to ensure you are using an optimal concentration.[7]
-
Suboptimal Ternary Complex Stability: The stability of the ternary complex directly impacts degradation efficiency.[7] While difficult to alter without modifying the PROTAC itself, ensuring optimal cell health and assay conditions can help.[7]
-
Data Presentation: Lysis Buffer Compositions
The following tables summarize common lysis buffer compositions for PROTAC experiments. Note that the addition of protease and phosphatase inhibitors is highly recommended for all buffers.[1][2]
| Buffer Component | RIPA Buffer [3][4] | NP-40 Lysis Buffer [2][3] | SDS Lysis Buffer [2] |
| Tris-HCl (pH) | 25 mM (pH 7.6) | 50 mM (pH 8.5) | 10 mM (pH 8.0) |
| NaCl | 150 mM | 150 mM | - |
| NP-40 | 1% | 1% | - |
| Sodium Deoxycholate | 1% | - | - |
| SDS | 0.1% | - | 1% |
| Commonly Used Inhibitors [6] | Working Concentration |
| PMSF | 1 mM |
| Aprotinin | 1 µg/mL |
| Leupeptin | 1 µg/mL |
| Pepstatin | 1 µg/mL |
| Sodium Orthovanadate | 1 mM |
| EDTA | 1-20 mM |
| EGTA | 1-5 mM |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis
This protocol outlines the steps for preparing cell lysates for the analysis of PROTAC-induced protein degradation.
-
Cell Treatment: Plate and treat cells with the desired concentrations of your PROTAC for the determined amount of time. Include a vehicle control (e.g., DMSO).[8]
-
Cell Harvesting:
-
Lysis: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][7]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C.[7]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.[7][8]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7]
Protocol 2: Western Blotting for Protein Degradation
This protocol describes the Western blot procedure to quantify changes in target protein levels.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and perform electrophoresis.[7][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.[7][11] A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.[9][14]
-
Washing: Wash the membrane with TBST.[7]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[14]
-
Data Analysis: Quantify the band intensities for the target protein and the loading control.[14] Normalize the target protein intensity to the loading control and plot the percentage of degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[7][11]
Mandatory Visualizations
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.co.jp]
- 4. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ptglab.com [ptglab.com]
- 6. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SOS1-Targeting Therapeutics: PROTAC Degraders vs. Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel PROTAC SOS1 degrader, SIAIS562055, with leading small molecule inhibitors, BI-3406 and MRTX0902. This analysis is supported by experimental data and detailed methodologies to inform strategic decisions in the development of next-generation cancer therapies targeting the notorious KRAS signaling pathway.
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical activator of KRAS, a frequently mutated oncogene in human cancers. Inhibiting SOS1 has emerged as a promising therapeutic strategy to combat KRAS-driven malignancies. This has led to the development of both small molecule inhibitors that block the SOS1-KRAS interaction and, more recently, proteolysis-targeting chimeras (PROTACs) that induce the degradation of the SOS1 protein.
This guide focuses on a comparative analysis of a potent and well-characterized PROTAC SOS1 degrader, SIAIS562055, against two prominent SOS1 small molecule inhibitors, BI-3406 and MRTX0902. While the user's query specifically mentioned "PROTAC SOS1 degrader-8," publicly available quantitative performance data for this particular compound is limited. Therefore, SIAIS562055, a structurally similar and extensively documented SOS1 degrader, will be used as a representative for this class of therapeutics.
Performance Comparison: PROTAC Degrader vs. Inhibitors
The following tables summarize the key quantitative data for SIAIS562055, BI-3406, and MRTX0902, offering a direct comparison of their biochemical and cellular activities.
| Compound | Mechanism of Action | E3 Ligase Recruited | Binding Affinity (Kd) | SOS1 Degradation (DC50) | Max Degradation (Dmax) |
| SIAIS562055 | PROTAC-mediated SOS1 Degradation | Cereblon (CRBN)[1][2][3] | 95.9 nM[4][5] | 8.4 nM (KU812 cells)[5] | >90% (in A549 cells for a similar degrader) |
| BI-3406 | SOS1-KRAS Interaction Inhibitor | Not Applicable | Not Reported | Not Applicable | Not Applicable |
| MRTX0902 | SOS1-KRAS Interaction Inhibitor | Not Applicable | 2 nM (Ki)[6] | Not Applicable | Not Applicable |
Table 1: Biochemical and Degradation Properties. This table highlights the fundamental differences in the mechanism and direct biochemical parameters of the compared molecules.
| Compound | SOS1-KRAS Interaction Inhibition (IC50) | Cellular Antiproliferative Activity (IC50) | Cell Lines |
| SIAIS562055 | 95.7 nM (KRAS G12C), 134.5 nM (KRAS G12D)[4][5] | 45.6 nM (KU812), 201.1 nM (K562)[5] | K562, KU812[5] |
| BI-3406 | 6 nM[7] | 16-52 nM (in 3D growth assays)[8] | Various KRAS mutant cell lines[8] |
| MRTX0902 | 46 nM[6] | 29 nM (MKN1)[6] | MKN1[6] |
Table 2: Cellular Activity. This table compares the efficacy of the compounds in inhibiting the SOS1-KRAS interaction and subsequent cancer cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: SOS1 Signaling Pathway in KRAS Activation.
Caption: Mechanism of Action for a PROTAC SOS1 Degrader.
Caption: Experimental Workflow for Evaluating SOS1-Targeting Compounds.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between research publications.
SOS1-KRAS Interaction Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to quantify the interaction between SOS1 and KRAS in a high-throughput format.
-
Reagents and Materials: Recombinant tagged human SOS1 and KRAS proteins, GTP, anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665), assay buffer, and a microplate reader capable of HTRF detection.
-
Procedure: a. Test compounds are serially diluted and dispensed into a low-volume 384-well plate. b. A pre-mixed solution of GTP and tagged KRAS protein is added to the wells. c. Tagged SOS1 protein is then added. d. Finally, a pre-mixed solution of the HTRF donor and acceptor antibodies is dispensed. e. The plate is incubated at room temperature to allow for protein-protein interaction and antibody binding. f. The HTRF signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the SOS1-KRAS interaction.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot for SOS1 Degradation
Western blotting is the standard method to assess the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Lysis: a. Cancer cell lines are seeded and allowed to adhere overnight. b. Cells are treated with varying concentrations of the PROTAC degrader or a vehicle control for a specified duration (e.g., 24 hours). c. Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. d. Cell lysates are cleared by centrifugation.
-
Protein Quantification and Sample Preparation: a. The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay). b. Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled.
-
SDS-PAGE and Transfer: a. The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for SOS1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. c. The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: a. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. The intensity of the SOS1 band is normalized to the loading control. DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) are calculated.
3D Cell Proliferation Assay (Soft Agar)
Three-dimensional cell culture models, such as the soft agar (B569324) assay, often better recapitulate the in vivo tumor environment and are more sensitive for evaluating the efficacy of KRAS pathway inhibitors.[8]
-
Preparation of Agar Layers: a. A base layer of agar mixed with cell culture medium is solidified in each well of a multi-well plate. b. A top layer containing a single-cell suspension of the cancer cells mixed with a lower concentration of agar and varying concentrations of the test compound is added on top of the base layer.
-
Incubation: The plates are incubated under standard cell culture conditions for an extended period (e.g., 7-21 days) to allow for colony formation.
-
Colony Staining and Quantification: a. Colonies are stained with a vital dye (e.g., MTT) or a crystal violet solution. b. The number and size of the colonies are quantified using an imaging system and appropriate software.
-
Data Analysis: The percentage of inhibition of colony formation is calculated for each compound concentration, and IC50 values are determined.
Conclusion
The emergence of PROTAC SOS1 degraders like SIAIS562055 represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. While small molecule inhibitors such as BI-3406 and MRTX0902 have demonstrated potent inhibition of the SOS1-KRAS interaction, the catalytic nature of PROTACs offers the potential for more sustained pathway inhibition and may overcome some resistance mechanisms associated with traditional inhibitors. The choice between these therapeutic modalities will depend on a variety of factors, including the specific cancer type, the mutational landscape of the tumor, and the pharmacokinetic and pharmacodynamic properties of the individual compounds. The data and protocols presented in this guide provide a foundational framework for researchers to further explore and compare these promising SOS1-targeting agents.
References
- 1. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PROTAC SOS1 Degrader-8: A Proteomics-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. SOS1 (Son of Sevenless), a guanine (B1146940) nucleotide exchange factor for RAS, is a critical node in receptor tyrosine kinase signaling pathways and a key target in cancers driven by RAS mutations. PROTAC SOS1 degraders aim to eliminate the SOS1 protein, thereby inhibiting downstream signaling. A crucial aspect of developing these degraders is ensuring their specificity to minimize off-target effects. This guide provides a comparative overview of the specificity of PROTAC SOS1 degraders, with a focus on proteomics-based validation methods, and includes a comparison with small-molecule SOS1 inhibitors.
The SOS1 Signaling Pathway
SOS1 plays a pivotal role in the activation of RAS, a key molecular switch in cellular signaling. Upon growth factor stimulation of receptor tyrosine kinases (RTKs), the adaptor protein GRB2 recruits SOS1 to the plasma membrane. SOS1 then facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS, in turn, triggers multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, differentiation, and survival.
Caption: The SOS1-mediated RAS activation pathway.
Comparative Analysis of SOS1 Degrader Specificity
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the specificity of PROTAC degraders. This technique allows for the unbiased and global analysis of protein abundance changes upon treatment with a degrader. The ideal PROTAC will induce potent and selective degradation of the target protein (on-target effect) with minimal changes to the abundance of other proteins (off-target effects).
Below is a summary of proteomics data for various SOS1-targeting compounds.
| Compound | Type | Cell Line | Key Findings from Proteomics | Reference |
| BTX-6654 | PROTAC SOS1 Degrader | LoVo (colorectal cancer) | SOS1 was the most significantly downregulated protein, with minimal effects on other proteins, indicating high specificity. | [1] |
| SIAIS562055 | PROTAC SOS1 Degrader | MIA PaCa-2 (pancreatic cancer) | Label-free proteomics analysis demonstrated significant and selective degradation of SOS1. | [2] |
| PROTAC SOS1 degrader-8 | PROTAC SOS1 Degrader | Not specified in abstracts | Proteomics data not yet publicly available. Specificity is anticipated to be a key validation parameter. | N/A |
| BI-3406 | Small-Molecule Inhibitor | Not specified in abstracts | Proteomics data not publicly available. Primarily characterized by its inhibitory effect on the SOS1-KRAS interaction. | N/A |
| BAY-293 | Small-Molecule Inhibitor | Not specified in abstracts | Proteomics data not publicly available. Known to disrupt the SOS1-KRAS protein-protein interaction. | N/A |
Experimental Protocols for Proteomics-Based Validation
A standardized workflow is crucial for the reliable assessment of PROTAC specificity. The following protocol outlines the key steps in a typical quantitative proteomics experiment for this purpose.
Cell Culture and Treatment
-
Cell Line: Select a relevant cancer cell line (e.g., MIA PaCa-2 for pancreatic cancer, LoVo for colorectal cancer).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Plate cells and allow them to adhere overnight. Treat cells with the PROTAC SOS1 degrader (e.g., at its DC50 concentration) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing urea (B33335) and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent steps.
-
Reduction and Alkylation: Reduce disulfide bonds in proteins using dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin, typically overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide samples using solid-phase extraction (SPE) cartridges to remove interfering substances.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides based on their hydrophobicity using a reversed-phase nano-LC column with a gradient of an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The instrument will perform a full MS scan to measure the mass-to-charge ratio of the intact peptides, followed by MS/MS scans to fragment the peptides and determine their amino acid sequences.
Data Analysis
-
Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the peptides and their corresponding proteins.
-
Label-Free Quantification (LFQ): Quantify the relative abundance of each identified protein across different samples based on the signal intensity of its corresponding peptides.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that show a significant change in abundance between the PROTAC-treated and vehicle-treated groups.
-
Data Visualization: Generate volcano plots to visualize the magnitude and statistical significance of protein abundance changes.
Caption: Experimental workflow for proteomic validation.
Conclusion
The validation of on-target specificity is a cornerstone of PROTAC development. As demonstrated by the data available for degraders like BTX-6654 and SIAIS562055, quantitative proteomics provides a robust and unbiased methodology to assess the global effects of these molecules on the cellular proteome. While specific proteomics data for this compound is not yet in the public domain, the established workflows and comparative data from other SOS1-targeting agents provide a clear framework for its evaluation. For drug development professionals, prioritizing these comprehensive proteomics studies is essential to ensure the selection of highly specific and safe therapeutic candidates.
References
comparative analysis of PROTAC SOS1 degrader-8 and other SOS1 degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Proteolysis Targeting Chimera (PROTAC) degraders targeting the Son of Sevenless 1 (SOS1) protein, a key regulator of the RAS signaling pathway implicated in various cancers. This document aims to assist researchers in selecting the appropriate tools for their studies by presenting a side-by-side comparison of reported performance data, detailed experimental protocols for assessing degrader efficacy, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to SOS1 Degraders
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are frequently mutated in human cancers. By facilitating the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK pathway, promoting cell proliferation, survival, and differentiation. The development of small molecules that can induce the degradation of SOS1 via the ubiquitin-proteasome system offers a promising therapeutic strategy for cancers driven by aberrant RAS signaling. PROTACs, heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, have emerged as a powerful modality to achieve targeted protein degradation. This guide focuses on the comparative analysis of several recently developed SOS1 PROTAC degraders.
Quantitative Performance of SOS1 Degraders
The following table summarizes the reported degradation potency (DC50) and maximal degradation (Dmax) of various SOS1 PROTACs in different cancer cell lines. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.
| Degrader Name | E3 Ligase Ligand | Target Ligand/Warhead | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SOS1 degrader-8 (Compd 1) | Not Specified | SOS1 Ligand (HY-161635) | Not Specified | Not Publicly Available | Not Publicly Available | [1] |
| PROTAC SOS1 degrader-1 (TFA) | VHL | Agonist-based | NCI-H358 | 98.4 | ~92% (at 1µM, 48h) | [2][3] |
| SIAIS562055 | Cereblon | BI-3406 analog | K562 | 62.5 | >90% | [4] |
| KU812 | 8.4 | >90% | [4] | |||
| BTX-6654 | Cereblon | Not Specified | NCI-H358 | <50 | >70% | [5] |
| ZZ151 | VHL | Not Specified | Multiple KRAS mutant cell lines | 8.41 - 41.4 | 100% | [6] |
| PROTAC SOS1 degrader-6 (Compound 23) | VHL | SOS1 Ligand intermediate-7 | Not Specified | Not Publicly Available | Not Publicly Available | [7][8][9] |
Note: The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein. The Dmax value indicates the maximum percentage of protein degradation observed.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and the experimental procedures involved in evaluating SOS1 degraders, the following diagrams were generated using the DOT language.
Caption: SOS1 Signaling Pathway leading to RAS activation and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC SOS1 degrader-1 (TFA) | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New SOS1 degradation inducers disclosed in Biotheryx patent | BioWorld [bioworld.com]
- 6. ZZ151 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Assessing the Downstream Signaling Effects of PROTAC SOS1 Degrader-8: A Comparative Guide
In the landscape of targeted cancer therapy, particularly for KRAS-mutant cancers, the Son of Sevenless 1 (SOS1) protein has emerged as a critical node in the RAS signaling pathway. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of a novel Proteolysis Targeting Chimera (PROTAC) SOS1 degrader, designated here as PROTAC SOS1 degrader-8 (also known as SIAIS562055), against established small-molecule SOS1 inhibitors, BI-3406 and BAY-293. We will delve into their mechanisms of action, downstream signaling effects, and provide supporting experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Inhibition vs. Degradation
Small-molecule inhibitors like BI-3406 and BAY-293 function by binding to the catalytic pocket of SOS1, thereby preventing its interaction with KRAS and inhibiting the exchange of GDP for GTP.[1][2][3][4][5] This leads to a reduction in the active, GTP-bound form of RAS and subsequent dampening of downstream signaling cascades.
In contrast, this compound operates through a distinct and catalytic mechanism. As a PROTAC, it is a bifunctional molecule that simultaneously binds to the target protein (SOS1) and an E3 ubiquitin ligase.[6][7][8] This induced proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome.[6][7][8] This event-driven pharmacology offers the potential for a more profound and sustained suppression of the target protein compared to occupancy-driven inhibition.
Comparative Performance: Quantitative Data
The efficacy of these compounds can be quantitatively assessed through various metrics, including their half-maximal inhibitory concentration (IC50) for cell proliferation and their half-maximal degradation concentration (DC50) for the degrader. The following tables summarize the available data for this compound and its comparators in various cancer cell lines.
| Compound | Target | Mechanism of Action |
| This compound (SIAIS562055) | SOS1 | PROTAC-mediated Degradation |
| BI-3406 | SOS1 | Small-molecule Inhibition |
| BAY-293 | SOS1 | Small-molecule Inhibition |
| Table 1: Overview of SOS1-Targeting Compounds |
| Cell Line | KRAS Mutation | This compound (SIAIS562055) IC50 (nM) | BI-3406 IC50 (nM) | BAY-293 IC50 (nM) |
| NCI-H358 | G12C | 115 | 24 | 3480 |
| MIA PaCa-2 | G12C | 218 | - | - |
| AsPC-1 | G12D | 307 | - | - |
| SK-LU-1 | G12V | 199 | - | - |
| SW620 | G12V | 232 | - | - |
| A549 | G12S | 525 | - | - |
| DLD-1 | G13D | 107 | 36 | - |
| K-562 | WT | 201.1 | - | 1090 |
| KU812 | - | 45.6 | - | - |
| MOLM-13 | WT | - | - | 995 |
| Calu-1 | G12C | - | - | 3190 |
| Table 2: Comparative Anti-proliferative Activity (IC50) of SOS1-Targeting Compounds in Cancer Cell Lines.[1][3][4][9][10] |
| Cell Line | This compound (SIAIS562055) DC50 (nM) |
| NCI-H358 | 98.4 |
| MIA PaCa-2 | 255 |
| AsPC-1 | 119 |
| SK-LU-1 | 104 |
| SW620 | 125 |
| A549 | 22 |
| K562 | 62.5 |
| KU812 | 8.4 |
| Table 3: Degradation Efficiency (DC50) of this compound (SIAIS562055) in Cancer Cell Lines.[10] |
Downstream Signaling Effects: Inhibition of the MAPK Pathway
A primary consequence of SOS1 inhibition or degradation is the suppression of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade for cell proliferation and survival. A key readout for the activity of this pathway is the phosphorylation of ERK (pERK).
Studies have shown that this compound leads to a sustained and potent suppression of downstream ERK signaling.[6][7] In comparative studies, SIAIS562055 demonstrated superior and more durable pERK inhibition compared to the small-molecule inhibitor BI-3406.[11] While BI-3406 also effectively inhibits pERK, the degradation mechanism of the PROTAC may prevent the rebound of signaling often observed with inhibitors due to feedback mechanisms.[12] BAY-293 has also been shown to efficiently inhibit pERK levels in cancer cell lines.[1][9]
| Compound | Cell Line | pERK Inhibition IC50 (nM) |
| PROTAC SOS1 degrader-1 | NCI-H358 | 72.3[10] |
| BI-3406 | NCI-H358 | 4[3] |
| BI-3406 | DLD-1 | 24[9] |
| BAY-293 | K-562 | 180[2] |
| Table 4: Comparative pERK Inhibition of SOS1-Targeting Compounds. |
Visualizing the Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate the SOS1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for comparing these compounds.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
Western Blot Analysis for SOS1 Degradation and pERK Inhibition
This protocol is a generalized procedure; specific antibody concentrations and incubation times may need to be optimized for different cell lines and antibodies.
1. Cell Lysis:
-
Culture selected cancer cell lines to 70-80% confluency.
-
Treat cells with this compound, BI-3406, BAY-293, or vehicle (DMSO) at desired concentrations for the specified duration (e.g., 6, 12, 24 hours).
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for SOS1, phospho-ERK (pERK), and total ERK overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:
-
Rabbit anti-SOS1 antibody (e.g., from Cell Signaling Technology, #5890) at a 1:1000 dilution.[11]
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody at a 1:1000 dilution.
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody at a 1:1000 dilution.
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize SOS1 and pERK levels to a loading control (e.g., GAPDH or β-actin) and total ERK, respectively.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
1. Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound, BI-3406, or BAY-293. Include a vehicle-only control.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 72 or 120 hours) at 37°C in a humidified incubator.
4. Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Shake the plates for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound (SIAIS562055) represents a novel and potent approach to targeting the SOS1-KRAS axis. Its degradation-based mechanism offers the potential for a more profound and sustained inhibition of downstream signaling compared to traditional small-molecule inhibitors like BI-3406 and BAY-293. The quantitative data presented herein demonstrates its high potency in degrading SOS1 and inhibiting cancer cell proliferation across a range of KRAS-mutant cell lines. While direct head-to-head comparisons of pERK inhibition IC50 values are still emerging, initial findings suggest a superior and more durable effect for the PROTAC degrader. The choice between these therapeutic modalities will depend on the specific research or clinical context, including the desired duration of target engagement and the potential for resistance mechanisms to emerge. This guide provides a foundational comparison to inform such decisions and to stimulate further investigation into the therapeutic potential of SOS1 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PERK (phospho Thr982) Antibody (A88555) | Antibodies.com [antibodies.com]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. pnas.org [pnas.org]
On-Target Engagement of PROTAC SOS1 Degrader-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target engagement of PROTAC SOS1 degraders in a cellular context. While specific experimental data for PROTAC SOS1 degrader-8 is not publicly available, we present a comparative analysis of other well-characterized SOS1 PROTACs to illustrate the experimental approaches and data required for such validation. This guide includes detailed protocols for key validation assays and visual workflows to support experimental design.
The PROTAC Approach to SOS1 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is comprised of the SOS1 ligand HY-161635, a linker (HY-W056267), and an E3 ligase ligand (HY-161637)[1]. The Son of sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are frequently mutated in various cancers. By targeting SOS1 for degradation, PROTACs can inhibit downstream signaling pathways, such as the MAPK/ERK pathway, offering a potential therapeutic strategy for KRAS-mutant cancers[2][3][4][5].
Comparative Analysis of SOS1 PROTAC Degraders
While performance data for this compound is not available, the following table summarizes the efficacy of other published SOS1 PROTACs. This data provides a benchmark for the expected performance of a potent and selective SOS1 degrader.
| Degrader Name | Target Ligand Basis | E3 Ligase Recruited | DC50 | IC50 | Cell Line | Reference |
| SIAIS562055 | BI-3406 analog | CRBN | Not Reported | 95.7 nM (KRAS G12C binding), 134.5 nM (KRAS G12D binding) | Not specified for binding | [2] |
| Compound 23 | Novel inhibitor | CRBN | ~10 nM | ~50 nM | NCI-H358 | [4] |
| PROTAC SOS1 degrader-1 (Compound 9d) | SOS1 agonist | VHL | 98.4 nM | 525 nM | NCI-H358 |
Key Experiments for Confirming On-Target Engagement
To rigorously confirm that a PROTAC degrader is engaging its intended target (SOS1) and inducing its degradation through the intended mechanism, a series of cellular assays are essential.
Western Blotting: The Gold Standard for Degradation
Western blotting is a fundamental technique to directly measure the reduction in the total amount of the target protein within the cell after treatment with the PROTAC.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., NCI-H358, MIA PaCa-2) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC SOS1 degrader (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.
-
NanoBRET™ Target Engagement Assay: Confirming Intracellular Binding
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to confirm that the PROTAC is binding to its intended target, SOS1, within the complex environment of the cell.
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with a vector encoding for a fusion protein of SOS1 and NanoLuc® luciferase.
-
-
Cell Plating:
-
Plate the transfected cells in a white, opaque 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the PROTAC SOS1 degrader.
-
Add the NanoBRET™ tracer, which also binds to SOS1, to the cells.
-
Add the PROTAC dilutions to the wells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Label-Free Manner
CETSA® is a powerful method to assess the direct binding of a compound to its target protein in a physiological setting without the need for labels or modifications. The principle is that a protein's thermal stability changes upon ligand binding.
-
Cell Treatment:
-
Treat intact cells with the PROTAC SOS1 degrader or vehicle control.
-
-
Cell Lysis and Heating:
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SOS1 at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble SOS1 as a function of temperature to generate a "melt curve."
-
A shift in the melt curve between the PROTAC-treated and vehicle-treated samples indicates direct binding of the PROTAC to SOS1.
-
Downstream Signaling Pathway Analysis
Successful degradation of SOS1 should lead to a reduction in the activity of downstream signaling pathways, primarily the MAPK/ERK pathway.
To confirm the functional consequence of SOS1 degradation, the phosphorylation status of key downstream effectors like ERK (p-ERK) can be assessed by Western blotting. A reduction in p-ERK levels following treatment with the SOS1 degrader would provide strong evidence of on-target activity.
Conclusion
Confirming the on-target engagement of a PROTAC degrader is a multi-faceted process that requires a combination of biochemical and cellular assays. By employing techniques such as Western blotting to demonstrate protein degradation, NanoBRET™ to confirm intracellular target binding, CETSA® to verify engagement in a label-free manner, and analyzing downstream signaling pathways, researchers can build a comprehensive and compelling case for the on-target activity of a novel degrader like this compound. The comparative data from other SOS1 degraders provides a valuable reference for interpreting these experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of PROTAC SOS1 degrader-8 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted therapy, harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This guide focuses on PROTAC SOS1 degrader-8, a novel agent designed to target Son of Sevenless 1 (SOS1), a key activator of the RAS signaling pathway frequently implicated in cancer. This document aims to provide a comprehensive comparison of the efficacy of this compound across various cancer cell lines, supported by available experimental data and detailed methodologies.
Mechanism of Action: PROTAC-mediated Degradation of SOS1
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is identified as "Compound 1" in patent WO2024083257A1. While specific experimental data on its efficacy in different cancer cell lines is not publicly available in peer-reviewed literature at this time, its mechanism of action follows the established principles of PROTAC technology.
Below is a diagram illustrating the general mechanism of a SOS1 PROTAC, such as this compound.
Caption: General mechanism of PROTAC-mediated SOS1 degradation.
The SOS1-RAS Signaling Pathway in Cancer
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins. In many cancers, mutations in KRAS lock it in an active, GTP-bound state, leading to uncontrolled cell proliferation and survival. By degrading SOS1, PROTACs can effectively shut down this oncogenic signaling cascade.
Caption: SOS1's role in the RAS signaling pathway and the point of intervention for this compound.
Comparative Efficacy Data of SOS1 Degraders in Cancer Cell Lines
As of the latest available information, specific quantitative data comparing the efficacy of this compound across different cancer cell lines has not been published in the peer-reviewed scientific literature. The primary source of information for this compound is the patent application WO2024083257A1, which does not contain publicly accessible, detailed experimental results comparing its activity in a panel of cancer cell lines.
To provide a framework for comparison, the following table includes data for other publicly disclosed SOS1 PROTACs. This data can serve as a benchmark for the expected performance of SOS1-targeting degraders in various cancer contexts.
| PROTAC Name | Cancer Cell Line | KRAS Mutation | IC50 (nM) | DC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | WO2024083257A1 |
| Alternative SOS1 PROTACs | |||||
| SIAIS562055 | NCI-H358 (Lung) | G12C | ~10 | ~1 | [Cancer Research, 2024] |
| MIA PaCa-2 (Pancreatic) | G12C | ~50 | ~10 | [Cancer Research, 2024] | |
| SW620 (Colorectal) | G12V | ~100 | ~20 | [Cancer Research, 2024] | |
| Compound 23 | NCI-H358 (Lung) | G12C | ~5 | ~0.5 | [Journal of Medicinal Chemistry, 2024] |
Note: IC50 represents the concentration of the drug that inhibits 50% of cell growth, while DC50 is the concentration that leads to 50% degradation of the target protein. Lower values indicate higher potency. The data for alternative PROTACs is provided for illustrative purposes and direct comparison with this compound is not possible without specific data.
Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the efficacy of SOS1 degraders in cancer cell lines.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Caption: A typical workflow for assessing cell viability after PROTAC treatment.
Detailed Steps:
-
Cancer cells are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a serial dilution of the PROTAC degrader.
-
The plates are incubated for 72 to 96 hours.
-
For MTT assays, MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved. Absorbance is read on a plate reader.
-
For CellTiter-Glo® assays, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for SOS1 Degradation
This technique is used to quantify the amount of SOS1 protein remaining in the cells after treatment.
Detailed Steps:
-
Cells are treated with the PROTAC degrader for various times and at different concentrations.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for SOS1, followed by a secondary antibody conjugated to an enzyme.
-
The signal is detected using a chemiluminescent substrate.
-
The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SOS1 degradation. DC50 values are then calculated.
Downstream Pathway Analysis
To confirm the functional consequence of SOS1 degradation, the phosphorylation status of downstream effectors like ERK (p-ERK) can be assessed by Western blotting using phospho-specific antibodies.
Conclusion
This compound holds promise as a therapeutic agent for cancers driven by aberrant RAS signaling. While direct comparative data on its efficacy across different cancer cell lines is not yet publicly available, the general principles of SOS1-targeting PROTACs and the methodologies for their evaluation are well-established. As research progresses and data from studies involving this compound become available, a more definitive comparison will be possible. The information provided in this guide serves as a foundational resource for understanding the mechanism and potential of this novel therapeutic approach.
Confirming On-Target Efficacy of PROTAC SOS1 Degrader-8: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of the novel molecule, PROTAC SOS1 degrader-8. While specific experimental data for "this compound" is not yet available in peer-reviewed literature, this document outlines the essential rescue experiments required for its validation. To illustrate these principles, we will utilize published data from other well-characterized SOS1 inhibitors and degraders as exemplars.
This compound is a proteolysis-targeting chimera designed to induce the degradation of Son of Sevenless 1 (SOS1). SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell growth, proliferation, and differentiation through the MAPK signaling pathway.[1][2][3] Degrading SOS1 is a promising therapeutic strategy for cancers driven by RAS mutations.[4][5]
Confirming that the observed cellular effects of a PROTAC are due to the degradation of the intended target, and not off-target effects, is critical. Rescue experiments are the gold standard for this validation.
Core Principles of On-Target Validation
The logic behind rescue experiments is to demonstrate that the effects of the PROTAC can be reversed or prevented by interventions that specifically block the mechanism of action of the degrader or reintroduce the target protein. This confirms a direct cause-and-effect relationship between target degradation and the observed phenotype.
Comparative Data on SOS1 Degradation and Pathway Inhibition
The following tables present hypothetical and exemplar data to illustrate how the performance of this compound would be compared against alternative molecules.
Table 1: Comparison of SOS1 Degradation Potency
| Compound | Type | Target E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | PROTAC | Cereblon (CRBN) | Data not available | Data not available | - | - |
| SIAIS562055 | PROTAC | Cereblon (CRBN) | <10 | >90 | NCI-H358 | [6] |
| BTX-6654 | PROTAC | Cereblon (CRBN) | ~1 | >85 | MIA PaCa-2 | [7] |
| P7 | PROTAC | Cereblon (CRBN) | <100 | ~92 | CRC cell lines | [8] |
| BI-3406 | Small Molecule Inhibitor | N/A | N/A | 0 | Multiple | [9] |
| Scrambled siRNA | siRNA Control | N/A | N/A | 0 | - | [7] |
| SOS1 siRNA | siRNA | N/A | N/A | >70 | - | [10] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Impact on Downstream Signaling and Cell Viability
| Compound | pERK IC50 (nM) | Cell Viability IC50 (nM) | Cell Line | Reference |
| This compound | Data not available | Data not available | - | - |
| SIAIS562055 | ~100 | ~50 | NCI-H358 | [6] |
| BI-3406 | ~30 | ~3000 | NCI-H1792 | [9] |
| P7 | Data not available | ~200 (vs ~1000 for BI-3406) | CRC Organoids | [8] |
Key Rescue Experiments and Protocols
To validate the on-target effects of this compound, three main types of rescue experiments should be performed: chemical rescue, genetic rescue, and functional rescue.
Chemical Rescue Experiments
These experiments use small molecules to interfere with the PROTAC's mechanism of action.
a) E3 Ligase Competition Assay
This experiment confirms that the PROTAC acts via the intended E3 ligase. A high concentration of a ligand that binds to the same E3 ligase (in this case, Cereblon) should compete with the PROTAC and prevent target degradation.
Experimental Protocol: CRBN Competition Assay
-
Cell Culture: Plate a human cancer cell line with a known KRAS mutation (e.g., NCI-H358, MIA PaCa-2) at a suitable density and allow cells to adhere overnight.
-
Pre-treatment: Pre-incubate cells with a high concentration of a Cereblon ligand (e.g., 10 µM Pomalidomide or Lenalidomide) for 1-2 hours.[11]
-
Treatment: Add this compound at its DC50 or DC80 concentration to the pre-treated cells. Include control groups: vehicle only, PROTAC only, and CRBN ligand only.
-
Incubation: Incubate for the time required to achieve significant degradation (e.g., 6-24 hours).
-
Lysis and Analysis: Harvest cells, prepare lysates, and perform Western blot analysis for SOS1, downstream markers (pERK, total ERK), and a loading control (e.g., GAPDH, β-actin).
-
Expected Outcome: The degradation of SOS1 observed with the PROTAC alone should be significantly reduced or completely blocked in the cells pre-treated with the competing CRBN ligand.
b) Proteasome Inhibition Assay
This experiment confirms that the loss of the target protein is due to proteasomal degradation.
Experimental Protocol: Proteasome Inhibition
-
Cell Culture: Plate cells as described above.
-
Pre-treatment: Pre-incubate cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[6]
-
Treatment: Add this compound at its DC80 concentration.
-
Analysis: Perform Western blot for SOS1.
-
Expected Outcome: The proteasome inhibitor should block the degradation of SOS1, leading to protein levels comparable to the vehicle control.
Genetic Rescue Experiments
These experiments involve genetic manipulation of the key components of the PROTAC system.
a) Target Knockdown by siRNA
This experiment demonstrates that the cellular phenotype observed with the PROTAC is the same as that caused by reducing the target protein levels through an alternative method.
Experimental Protocol: siRNA Knockdown
-
Transfection: Transfect cells with a validated siRNA targeting SOS1 or a non-targeting (scrambled) control siRNA using a suitable transfection reagent.[7]
-
Incubation: Allow 48-72 hours for the knockdown of SOS1 protein.
-
Analysis:
-
Confirm SOS1 knockdown by Western blot and/or qRT-PCR.[12]
-
Measure the cellular phenotype of interest (e.g., cell proliferation, pERK levels).
-
-
Expected Outcome: The phenotype observed in SOS1 siRNA-treated cells should mimic the phenotype observed in cells treated with this compound.
b) E3 Ligase Knockout/Knockdown
This provides definitive evidence that the PROTAC's activity is dependent on the specific E3 ligase it is designed to recruit.
Experimental Protocol: CRBN Knockout
-
Cell Line Generation: Use CRISPR/Cas9 to generate a cell line where the gene for Cereblon (CRBN) has been knocked out.
-
Treatment: Treat both the wild-type and CRBN-knockout cell lines with this compound.
-
Analysis: Perform Western blot for SOS1.
-
Expected Outcome: this compound should effectively degrade SOS1 in wild-type cells but have no effect on SOS1 levels in the CRBN-knockout cells.
Functional Rescue with a Modified Target
This is a highly stringent test of on-target activity. A version of the target protein that is resistant to the degradation mechanism is re-expressed, which should reverse the cellular phenotype.
Experimental Protocol: Expression of siRNA-Resistant SOS1
-
Construct Design: Create an expression vector for SOS1 that contains silent mutations within the siRNA target sequence. This makes the expressed mRNA resistant to the specific siRNA used for knockdown but still produces a functional protein.[10]
-
Transfection:
-
Knockdown endogenous SOS1 using siRNA.
-
In a parallel experiment, co-transfect cells with the SOS1 siRNA and the siRNA-resistant SOS1 expression vector.
-
-
Analysis: Measure the cellular phenotype (e.g., cell viability).
-
Expected Outcome: The re-expression of the siRNA-resistant SOS1 should rescue the phenotype (e.g., restore cell proliferation) that was induced by the knockdown of the endogenous protein. This same principle can be adapted for PROTACs by identifying the PROTAC binding site on SOS1 and introducing mutations that disrupt binding without affecting SOS1 function.
SOS1 Signaling Pathway Overview
Understanding the SOS1 signaling pathway is essential for interpreting the results of these experiments. SOS1 is a key activator of RAS, which in turn initiates the MAPK cascade (RAF-MEK-ERK).[13] Degradation of SOS1 is expected to decrease the levels of GTP-bound RAS and, consequently, reduce the phosphorylation of MEK and ERK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Activity of PROTAC SOS1 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of representative Son of sevenless homolog 1 (SOS1) PROTAC (Proteolysis Targeting Chimera) degraders, with a focus on their in vitro and in vivo performance. As the development of direct KRAS inhibitors faces challenges with resistance, targeting SOS1, a crucial guanine (B1146940) nucleotide exchange factor for RAS, has emerged as a promising therapeutic strategy.[1][2] PROTACs, which induce the degradation of target proteins rather than merely inhibiting them, offer a novel approach to overcome these hurdles.[3][4] This guide will present data on several notable SOS1 PROTACs and compare their efficacy with the well-characterized SOS1 inhibitor, BI-3406.
In Vitro Activity: Degradation and Anti-proliferative Effects
The in vitro efficacy of SOS1 PROTACs is primarily assessed by their ability to induce the degradation of the SOS1 protein and inhibit the proliferation of cancer cell lines. Key metrics include the DC50 (concentration for 50% degradation) and the IC50 (concentration for 50% inhibition of cell proliferation).
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| PROTAC Degrader 4 | NCI-H358 (KRAS G12C) | 13 | 5 | - | - |
| PROTAC P7 | Colorectal Cancer (CRC) Cell Lines & Patient-Derived Organoids (PDOs) | Induces up to 92% degradation | 5 times lower than BI-3406 | BI-3406 | - |
| PROTAC SIAIS562055 | KRAS-mutant cancer cells | Concentration-dependent degradation | Potent anti-proliferative activity | BI-3406 | - |
| BI-3406 (Inhibitor) | NCI-H358 (KRAS G12C) | - | 24 | - | - |
| BI-3406 (Inhibitor) | DLD-1 (KRAS G13D) | - | 24 | - | - |
Summary of In Vitro Findings:
PROTAC SOS1 degraders have demonstrated potent in vitro activity. For instance, degrader 4 shows a strong inhibitory effect on the proliferation of NCI-H358 cells with an IC50 of 5 nM and induces significant degradation of the SOS1 protein with a DC50 of 13 nM.[1] Similarly, PROTAC P7 has been shown to cause up to 92% degradation of SOS1 in colorectal cancer cell lines and patient-derived organoids, with an IC50 five times lower than the SOS1 inhibitor BI-3406.[2][5][6][7] The PROTAC SIAIS562055, which was designed by linking a CRBN ligand to an analog of BI-3406, also exhibits sustained SOS1 degradation and potent anti-proliferative activity.[8][9][10][11] In comparison, the SOS1 inhibitor BI-3406 has an IC50 of 24 nM in NCI-H358 cells.[12]
In Vivo Efficacy: Tumor Growth Inhibition
The in vivo activity of SOS1 degraders is evaluated in animal models, typically mouse xenografts, by measuring their ability to inhibit tumor growth (TGI).
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) |
| PROTAC Degrader 4 | NCI-H358 Xenograft | 30 mg/kg bid | 58.8% |
| PROTAC SIAIS562055 | MIA PaCa-2 Xenograft (KRAS G12C) | 20 mg/kg daily | 45.9% |
| PROTAC SIAIS562055 | MIA PaCa-2 Xenograft (KRAS G12C) | 40 mg/kg daily | 81.3% |
| PROTAC SIAIS562055 | GP2d Xenograft (KRAS G12D) | 30 mg/kg | 80.7% |
| BI-3406 (Inhibitor) | KRAS-driven cancer models | Orally bioavailable | Significant antitumor activity, enhanced with MEK inhibitors |
Summary of In Vivo Findings:
In preclinical animal models, PROTAC SOS1 degraders have shown significant anti-tumor activity. Degrader 4 exhibited a TGI of 58.8% in an NCI-H358 xenograft model at a dose of 30 mg/kg administered twice daily.[1] SIAIS562055 demonstrated dose-dependent tumor growth inhibition in a MIA PaCa-2 xenograft model, with 45.9% and 81.3% inhibition at 20 mg/kg and 40 mg/kg daily doses, respectively. In a KRAS G12D-mutant GP2d xenograft model, SIAIS562055 achieved a TGI of 80.7% at 30 mg/kg.[13] The SOS1 inhibitor BI-3406 is also orally bioavailable and has shown efficacy in various KRAS-driven cancer models, with its effect being potentiated when combined with MEK inhibitors.[14][15]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the SOS1 signaling pathway and a general workflow for assessing protein degradation.
Caption: The SOS1 signaling pathway, a key regulator of cell proliferation.
Caption: A typical experimental workflow for determining protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key assays mentioned in this guide.
Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., SOS1 PROTAC or inhibitor) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.[16][17][18][19][20]
Western Blot for Protein Degradation (DC50 Determination)
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC degrader for a specific duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the target protein (SOS1) and a loading control (e.g., GAPDH or β-actin), followed by incubation with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control, and the DC50 is determined from a dose-response curve.[21][22][23]
In Vivo Tumor Growth Inhibition (TGI) Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with human cancer cells.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[24][25][26][27][28]
Conclusion
PROTAC SOS1 degraders represent a promising therapeutic strategy for cancers driven by KRAS mutations. The data presented in this guide highlights their potent in vitro and in vivo activity, often exceeding that of small molecule inhibitors. The ability of these degraders to induce the degradation of the SOS1 protein offers a distinct advantage over simple inhibition, potentially leading to more profound and durable anti-tumor responses. Further preclinical and clinical investigation of these molecules is warranted to fully elucidate their therapeutic potential.
References
- 1. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. gluetacs.com [gluetacs.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pnas.org [pnas.org]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. clyte.tech [clyte.tech]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 23. benchchem.com [benchchem.com]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. researchgate.net [researchgate.net]
- 26. second scight | get a second scientific sight! [secondscight.com]
- 27. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of PROTAC SOS1 Degrader-8: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals working with novel compounds like PROTAC SOS1 degrader-8, ensuring safe and compliant disposal is a critical component of laboratory operations. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established best practices for the disposal of research-grade, potentially hazardous chemical compounds provide a necessary framework. This guide offers essential, step-by-step procedural information to manage the disposal of this and similar research compounds, prioritizing safety and regulatory compliance.
Core Principles of Chemical Waste Management
The handling and disposal of any novel chemical compound should always be approached with the assumption that it is hazardous until proven otherwise. This principle is fundamental to laboratory safety. All waste generated, including pure compound, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions, must be managed as hazardous chemical waste.
Cross-contamination is a significant risk. Therefore, waste streams for potent compounds like PROTACs should be meticulously segregated from general laboratory trash to prevent unintended environmental release or exposure. Adherence to institutional and local regulations is mandatory. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance and protocols.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a safe and compliant workflow for the disposal of this compound and other similar research compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid materials, such as unused this compound powder, contaminated gloves, weigh boats, pipette tips, and empty vials, into a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix incompatible waste streams. If the PROTAC was dissolved in a solvent, the waste should be segregated based on the solvent's hazardous characteristics (e.g., halogenated vs. non-halogenated).
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The solvent(s) present in liquid waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure containers are kept closed except when adding waste.
-
Do not allow waste to accumulate in the laboratory. Follow institutional guidelines for the maximum allowable volume and storage duration.
5. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the full hazardous waste containers.
-
EHS personnel are trained in the proper handling, transportation, and final disposal of chemical waste in accordance with all local, state, and federal regulations.
Key Experimental Considerations
While specific experimental protocols for this compound are proprietary, the general mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2][3][4][5] The disposal procedures outlined above are critical for managing waste from the following common experimental workflows involving PROTACs:
-
In vitro degradation assays: Western blotting or mass spectrometry to quantify target protein degradation in cell lysates.
-
Cell viability and proliferation assays: Assessing the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.
-
Pharmacokinetic and pharmacodynamic studies: Analyzing the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC in animal models.
Signaling Pathway and Disposal Workflow Visualizations
To further clarify the context and procedures, the following diagrams illustrate the PROTAC mechanism of action and the logical workflow for disposal.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these general but critical safety and disposal procedures, researchers can ensure a safe laboratory environment and maintain compliance with institutional and regulatory standards when working with novel chemical entities like this compound. Always consult your local EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
